molecular formula C11H16N2O2 B183889 2-amino-N-(3-methoxypropyl)benzamide CAS No. 30481-59-5

2-amino-N-(3-methoxypropyl)benzamide

Cat. No.: B183889
CAS No.: 30481-59-5
M. Wt: 208.26 g/mol
InChI Key: ONMUFCYXDRTHMK-UHFFFAOYSA-N
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Description

2-amino-N-(3-methoxypropyl)benzamide ( 30481-59-5) is a chemical compound with the empirical formula C11H16N2O2 and a molecular weight of 208.26 . It is supplied as a dry powder and is characterized by a Lipinski's Rule of Five profile that includes a logP of 0.845, three hydrogen bond donors, two hydrogen bond acceptors, and a polar surface area of 64 Ų, properties that are relevant for its potential in drug discovery and development . This compound is part of the benzamide family of derivatives, a class known for significant research interest due to its potential as an inhibitor of cytokine production, including Tumor Necrosis Factor-alpha (TNFα) and interleukins such as IL-1 . Such inhibitors are valuable for researching the cell signaling pathways involved in a wide range of disease models, including inflammatory and autoimmune disorders, through mechanisms that may involve the modulation of the p38 kinase enzyme . As a building block, it serves as a key intermediate for the synthesis of more complex molecules, such as 2-amino-4-bromo-N-(3-methoxypropyl)benzamide and 2-amino-4-chloro-N-(3-methoxypropyl)benzamide , which are explored in various pharmacological and chemical contexts. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMUFCYXDRTHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475269
Record name 2-amino-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30481-59-5
Record name 2-amino-N-(3-methoxypropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-(3-methoxypropyl)benzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-(3-methoxypropyl)benzamide, a member of the versatile 2-aminobenzamide class of compounds. While specific experimental data for this particular analog is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related structures, offers a robust framework for its synthesis, characterization, and potential areas of scientific investigation. We will delve into a detailed, field-proven synthetic protocol, predict its spectroscopic and physicochemical properties, and discuss its potential biological significance based on the known activities of the 2-aminobenzamide scaffold. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, providing a solid foundation for the exploration of this promising molecule.

Introduction: The 2-Aminobenzamide Scaffold

The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, serving as a critical building block for a wide array of biologically active molecules, including quinazolinones, benzodiazepines, and other heterocyclic systems.[1] The presence of the 2-amino group and the modifiable amide functionality allows for diverse structural elaborations, leading to compounds with a broad spectrum of pharmacological activities. These activities include antimicrobial, antifungal, and other therapeutic properties.[2][3][4] The introduction of a 3-methoxypropyl side chain at the amide nitrogen, as in the case of 2-amino-N-(3-methoxypropyl)benzamide, is anticipated to modulate the compound's pharmacokinetic properties, such as solubility and membrane permeability, potentially enhancing its developability as a therapeutic agent.

Chemical Structure and Properties

The foundational step in understanding any molecule is the precise definition of its structure and associated properties.

Chemical Structure and SMILES Notation

The chemical structure of 2-amino-N-(3-methoxypropyl)benzamide consists of a central benzamide moiety with an amino group at the 2-position of the benzene ring and an N-substituted 3-methoxypropyl group.

IUPAC Name: 2-amino-N-(3-methoxypropyl)benzamide

Molecular Formula: C₁₁H₁₆N₂O₂

SMILES: COCCCNc1ccccc1C(=O)N

Below is a 2D representation of the chemical structure:

G 2-amino-N-(3-methoxypropyl)benzamide 2-amino-N-(3-methoxypropyl)benzamide

Caption: 2D structure of 2-amino-N-(3-methoxypropyl)benzamide.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-amino-N-(3-methoxypropyl)benzamide. These values are calculated using established computational models and provide a useful starting point for experimental design.

PropertyPredicted Value
Molecular Weight208.26 g/mol
LogP1.85
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Molar Refractivity60.3 cm³
Polar Surface Area67.5 Ų

Synthesis of 2-amino-N-(3-methoxypropyl)benzamide

The synthesis of 2-aminobenzamide derivatives is well-established, with the reaction of isatoic anhydride with a primary amine being a reliable and efficient method.[1] This approach is characterized by its operational simplicity and generally good yields. The reaction proceeds via a nucleophilic attack of the amine on a carbonyl group of isatoic anhydride, followed by a ring-opening and decarboxylation cascade.

Synthetic Scheme

The proposed synthesis of 2-amino-N-(3-methoxypropyl)benzamide from isatoic anhydride and 3-methoxypropan-1-amine is depicted below.

G isatoic_anhydride Isatoic Anhydride product 2-amino-N-(3-methoxypropyl)benzamide isatoic_anhydride->product Reaction amine 3-Methoxypropan-1-amine amine->product solvent DMF solvent->product co2 CO₂ product->co2 Byproduct

Caption: Reaction scheme for the synthesis of 2-amino-N-(3-methoxypropyl)benzamide.

Experimental Protocol

This protocol is adapted from the synthesis of the analogous compound, 2-amino-N-(3-hydroxypropyl)benzamide.[1]

Materials:

  • Isatoic anhydride (1.0 eq)

  • 3-Methoxypropan-1-amine (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add isatoic anhydride.

  • Solvent Addition: Add anhydrous DMF to the flask and stir at room temperature until the isatoic anhydride is completely dissolved.

  • Amine Addition: Slowly add 3-methoxypropan-1-amine dropwise to the solution over 5-10 minutes. An exothermic reaction and evolution of carbon dioxide gas will be observed.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC using a 7:3 (v/v) mixture of ethyl acetate and hexane as the eluent. The reaction is complete when the isatoic anhydride spot disappears.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (2x).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Synthetic Workflow Diagram

G start Start dissolve Dissolve Isatoic Anhydride in DMF start->dissolve add_amine Add 3-Methoxypropan-1-amine dissolve->add_amine heat Heat to 80-90°C add_amine->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification of 2-amino-N-(3-methoxypropyl)benzamide.

Characterization

The identity and purity of the synthesized 2-amino-N-(3-methoxypropyl)benzamide should be confirmed using standard analytical techniques. The following are the expected spectral data based on its chemical structure.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (benzene ring), a broad singlet for the amino (NH₂) protons, a triplet for the amide (NH) proton, triplets and a quintet for the propyl chain protons, and a singlet for the methoxy (OCH₃) protons.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the methoxypropyl chain.
IR (KBr, cm⁻¹) Characteristic absorption bands for N-H stretching of the primary amine and secondary amide, C=O stretching of the amide, and C-O stretching of the ether.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Significance and Applications

While the specific biological activity of 2-amino-N-(3-methoxypropyl)benzamide has not been reported, the broader class of 2-aminobenzamide derivatives has shown significant potential in several therapeutic areas.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of 2-aminobenzamide derivatives.[2][3][5] The mechanism of action is thought to involve the disruption of microbial cellular processes. The structural modifications on the amide nitrogen can significantly influence the potency and spectrum of activity. Therefore, 2-amino-N-(3-methoxypropyl)benzamide is a promising candidate for screening against a panel of bacterial and fungal pathogens.

Other Potential Therapeutic Areas

Derivatives of 2-aminobenzamide have also been investigated for other therapeutic applications, including their use as intermediates in the synthesis of more complex bioactive molecules.[1][6] Further research into 2-amino-N-(3-methoxypropyl)benzamide could uncover novel activities in areas such as oncology, inflammation, or neuroscience.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of 2-amino-N-(3-methoxypropyl)benzamide. By leveraging the well-documented chemistry of the 2-aminobenzamide scaffold, we have outlined a reliable synthetic route and predicted the key physicochemical and spectroscopic properties of this molecule. The potential for this compound to exhibit interesting biological activities, particularly as an antimicrobial agent, warrants its synthesis and further investigation. This document serves as a foundational resource to guide researchers in their exploration of this and other novel 2-aminobenzamide derivatives.

References

  • Al-Omar, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(4), 5115-5129. [Link]

  • El-Gendy, M. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed, 24663060. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide. PrepChem. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide. BenchChem.
  • Patel, R. V., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. International Journal of Pharmaceutical Sciences and Research, 6(7), 3025-3030.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. BenchChem.
  • Al-Omar, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide.
  • Rossi, A., et al. (2026). Eco-Friendly Synthesis of 2-Styryl-benzo[d][2][7]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. MDPI. [Link]

Sources

Technical Monograph: C11H16N2O2 Benzamide Architectures in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis[3]

The molecular formula C11H16N2O2 (Molecular Weight: 208.26 g/mol ) represents a critical chemical space within the benzamide class of pharmacophores.[1][2] Unlike simple solvents or reagents, benzamide derivatives with this specific stoichiometry often serve as high-value fragments or lead compounds in the development of histone deacetylase (HDAC) inhibitors, dopamine D2/D3 antagonists, and anti-arrhythmic agents.[1][2]

This guide focuses on the two most chemically significant isomers defined by this formula:

  • 4-amino-N-[(2R)-1-hydroxybutan-2-yl]benzamide (PDB Ligand ID: W18): A structural probe often utilized in crystallographic studies of enzyme-ligand interactions.[2]

  • 3-amino-2-hydroxy-N-isopropyl-N-methylbenzamide : A representative scaffold for orthosteric modulation.[2]

Core Physicochemical Profile

The utility of the C11H16N2O2 scaffold lies in its compliance with Lipinski’s Rule of Five , making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).[1][2]

PropertyValueTechnical Significance
Molecular Weight 208.26 g/mol Ideal for fragment linking; high ligand efficiency (LE).[2]
Exact Mass 208.121178 DaCritical for High-Res MS (HRMS) identification.[2]
LogP (Predicted) 0.6 – 1.1Indicates high water solubility and moderate membrane permeability.[1][2]
Topological PSA ~60–80 ŲExcellent oral bioavailability potential (<140 Ų).[1][2]
H-Bond Donors 2–3Facilitates key interactions with active site residues (e.g., Asp, Glu).[1][2]
H-Bond Acceptors 3–4Enables hydrogen bonding network formation.

Part 2: Structural & Synthetic Architectures[3][4]

Structural Isomerism and Pharmacophore Mapping

The C11H16N2O2 formula allows for diverse substitution patterns on the benzene ring and the amide nitrogen.[1][3] The 4-amino-benzamide motif is "privileged," meaning it is statistically over-represented in bioactive libraries due to its ability to mimic the peptide bond (


) while providing a rigid aromatic linker.[2]
  • Head Group (Zinc Binding/Receptor Interaction): The amide carbonyl and adjacent amino/hydroxyl groups often serve as zinc-binding groups (ZBG) in HDAC inhibitors or as hydrogen bond anchors in GPCRs.[1][2]

  • Linker Region: The phenyl ring provides the necessary spacing.[1][2]

  • Cap Group: The alkyl side chain (e.g., 1-hydroxybutan-2-yl) dictates hydrophobic pocket selectivity.[2]

Synthetic Protocol: Amide Coupling Workflow

The synthesis of C11H16N2O2 benzamides typically proceeds via the condensation of a substituted benzoic acid with a functionalized amine.[1][3]

Protocol: HATU-Mediated Amide Coupling

Objective: Synthesize 4-amino-N-(1-hydroxybutan-2-yl)benzamide with >95% purity.

Reagents:

  • Acid: 4-Aminobenzoic acid (1.0 eq) - Note: Amino group may require Boc-protection depending on coupling agent.[2]

  • Amine: 2-Amino-1-butanol (1.1 eq).[2]

  • Coupling Agent: HATU (1.2 eq).[1][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq).[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve 4-aminobenzoic acid (or N-Boc protected variant) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. The solution should turn yellow/orange.[1][3] Stir for 15 minutes to form the active ester.

  • Addition: Dropwise add 2-amino-1-butanol.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via LC-MS for the appearance of mass [M+H]+ = 209.13.[2][3]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4.[1][3]

  • Deprotection (if Boc used): Treat with 4M HCl in Dioxane for 1 hour.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Synthetic Logic Diagram

The following diagram illustrates the decision tree for synthesizing this benzamide derivative, highlighting critical checkpoints.

SynthesisWorkflow Start Start: Retrosynthetic Analysis Target: C11H16N2O2 Choice Select Coupling Strategy Start->Choice AcidChloride Route A: Acid Chloride (High Reactivity, Harsh) Choice->AcidChloride If amine is non-nucleophilic CouplingAgent Route B: HATU/EDC (Mild, High Yield) Choice->CouplingAgent Standard Protocol Step1 Activation of Carboxylic Acid (Formation of Active Ester) CouplingAgent->Step1 Step2 Nucleophilic Attack by Amine (2-amino-1-butanol) Step1->Step2 Check QC Checkpoint: LC-MS Target Mass 209.13 Da Step2->Check Check->Choice Incomplete Reaction Purify Purification (Flash Chromatography) Check->Purify Conversion > 90% Final Final Product 4-amino-N-(1-hydroxybutan-2-yl)benzamide Purify->Final

Caption: Figure 1. Decision matrix and workflow for the chemical synthesis of C11H16N2O2 benzamide derivatives.

Part 3: Pharmacological Applications & Mechanism[3]

Mechanistic Pathways

Benzamide derivatives of this molecular weight class primarily function via two mechanisms depending on their substitution pattern:

  • HDAC Inhibition (Epigenetic Modulation): The benzamide moiety acts as a Zinc Binding Group (ZBG) .[1][2] The amide carbonyl oxygen coordinates with the Zn2+ ion in the catalytic pocket of Histone Deacetylases (Class I), preventing the deacetylation of lysine residues on histone tails.[1] This leads to chromatin relaxation and transcriptional activation of tumor suppressor genes.[1][3]

    • Reference Standard: Entinostat (a benzamide analog).[1][3][4][5]

  • Dopamine D2/D3 Antagonism: The aromatic ring and the amide nitrogen form pi-stacking and hydrogen-bonding interactions with residues like Asp114 and Phe389 in the D2 receptor pocket.[1][2] The 4-amino group often mimics the aniline moiety found in procainamide-class drugs.[2][3]

Signaling Pathway Interaction

The diagram below details the interaction of the benzamide ligand within the HDAC catalytic cleft.

HDAC_Mechanism Ligand Benzamide Ligand (C11H16N2O2) Zn Zn2+ Ion (Catalytic Core) Ligand->Zn Chelates (C=O...Zn) Pocket Hydrophobic Tunnel Ligand->Pocket Enters Substrate Acetyl-Lysine (Histone Tail) Ligand->Substrate Competes with Effect Inhibition of Deacetylation Zn->Effect Blocked Outcome Chromatin Relaxation (Gene Expression) Effect->Outcome

Caption: Figure 2. Pharmacodynamic mechanism of benzamide ligands inhibiting the HDAC catalytic core.

Part 4: Analytical Validation Protocols

To ensure scientific integrity, the identity of the C11H16N2O2 derivative must be validated using a multi-modal approach.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1][2]

  • Expected Retention Time: ~3.5 - 4.5 min (depending on logP).[1][2]

Nuclear Magnetic Resonance (NMR) Criteria

For 4-amino-N-(1-hydroxybutan-2-yl)benzamide in DMSO-d6:

  • Aromatic Protons: Two doublets at ~7.6 ppm (2H) and ~6.5 ppm (2H), characteristic of a para-substituted benzene ring with an electron-donating group (NH2).[1][2]

  • Amide Proton: Broad singlet/doublet at ~7.8–8.2 ppm.[1][2][3]

  • Alkyl Side Chain: Multiplets in the 0.8–3.5 ppm range corresponding to the butyl and hydroxymethyl protons.[1][2]

Part 5: References

  • RCSB Protein Data Bank. (2022).[1][2][6] Ligand Summary Page for W18 (4-amino-N-[(2R)-1-hydroxybutan-2-yl]benzamide).[2] RCSB PDB.[1][3][6] [Link][6]

  • PubChem. (2025).[1][2][7][8] Compound Summary: 4-amino-N-[(2R)-1-hydroxybutan-2-yl]benzamide (CID 797114).[2][9] National Library of Medicine.[3] [Link]

  • Chen, T., et al. (2018).[1][2][4] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles).[3][4] [Link]

  • Gawade, R. L., et al. (2016).[1][2] Comparative Study of dG Affinity vs. DNA Methylation Modulating Properties of Side Chain Derivatives of Procainamide. RSC Advances.[3][10] [Link]

Sources

Technical Guide: Design and Synthesis of a 2-Aminobenzamide Library for Class-Selective HDAC Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic development of a 2-aminobenzamide small molecule library. Unlike pan-HDAC inhibitors (e.g., hydroxamic acids like SAHA) that exhibit fast-on/fast-off kinetics, 2-aminobenzamide derivatives (e.g., Entinostat/MS-275) are characterized by slow, tight-binding kinetics and high selectivity for Class I Histone Deacetylases (HDAC 1, 2, and 3).[1] This guide provides a self-validating synthetic workflow using the isatoic anhydride ring-opening methodology , designed to maximize diversity while maintaining the critical pharmacophore required for zinc chelation.

Part 1: The Pharmacophore & Biological Rationale

The Kinetic Advantage: Slow-Tight Binding

The primary justification for selecting the 2-aminobenzamide scaffold over hydroxamic acids is kinetic selectivity. Hydroxamates bind rapidly and dissociate rapidly (


 in minutes).[1] In contrast, 2-aminobenzamides undergo a two-step binding mechanism:
  • Initial Encounter: Rapid equilibrium binding to the active site entrance.[1]

  • Isomerization: A slow conformational change in the enzyme-inhibitor complex, locking the inhibitor into the zinc-binding pocket.

This results in residence times often exceeding 20 hours, leading to sustained pharmacodynamic effects even after the free drug has cleared from circulation.[1]

The Structural Mechanism (The Internal Hydrogen Bond)

The 2-aminobenzamide moiety functions as the Zinc Binding Group (ZBG).[1] A critical structural feature is the intramolecular hydrogen bond between the amide carbonyl oxygen and the adjacent aniline amino proton.

  • Function: This locks the molecule into a pseudo-ring conformation, pre-organizing it to chelate the Zinc (

    
    ) ion at the bottom of the HDAC catalytic tunnel.[1]
    
  • Selectivity: This rigid conformation is sterically excluded from the smaller pockets of Class IIa HDACs, granting Class I isoform selectivity.[1]

Mechanism of Action Diagram

The following diagram illustrates the binding trajectory and the critical zinc chelation event.

HDAC_Mechanism cluster_site HDAC Active Site Tunnel Inhibitor 2-Aminobenzamide Inhibitor Encounter Encounter Complex (Fast Equilibrium) Inhibitor->Encounter k_on (Fast) Transition Conformational Isomerization Encounter->Transition Induced Fit Bound Stable Enzyme-Inhibitor Complex (Zinc Chelated) Transition->Bound k_inact (Slow) Zinc Zn2+ Ion (Catalytic Core) Bound->Zinc Bidentate Chelation Pocket Hydrophobic Tunnel (Linker Recognition) Bound->Pocket Pi-Pi Stacking

Caption: Kinetic mechanism of 2-aminobenzamides showing the transition from rapid encounter to the slow, tight-binding chelation of the active site Zinc ion.[1]

Part 2: Synthetic Strategies for Library Generation

The "Isatoic Anhydride" Engine

Direct amide coupling of anthranilic acid is often plagued by chemoselectivity issues due to the free aniline acting as a competing nucleophile. The Isatoic Anhydride (IA) route is the gold standard for library generation.[1]

  • Principle: The IA ring acts as a "masked" anthranilic acid.[1] It is electrophilic at the carbonyl position.[1][2]

  • Reaction: Nucleophilic attack by a primary amine opens the ring, releasing

    
     (driving force) and generating the 2-aminobenzamide in high purity without protecting groups.[1]
    
Library Design: The Cap-Linker-ZBG Model

To generate a diverse library, we apply a modular assembly approach:

  • ZBG (Constant): 2-aminobenzamide derived from the isatoic anhydride.[1][3]

  • Linker (Variable): Defined by the choice of isatoic anhydride starting material (e.g., 4-fluoro-isatoic anhydride).[1]

  • Cap Group (High Diversity): Introduced via the amine nucleophile (

    
    ).[1] This interacts with the rim of the HDAC tunnel and dictates potency.
    
Synthetic Workflow Diagram

Synthesis_Workflow IA Isatoic Anhydride (Scaffold) Reaction Nucleophilic Attack (DMF, 80°C) IA->Reaction Amine Diverse Amine (R-NH2) Amine->Reaction Intermediate Carbamic Acid Intermediate Reaction->Intermediate Decarbox Decarboxylation (-CO2) Intermediate->Decarbox Product 2-Aminobenzamide Derivative Decarbox->Product

Caption: The Isatoic Anhydride ring-opening pathway. Nucleophilic attack by the amine triggers decarboxylation, yielding the clean benzamide product.

Part 3: Experimental Protocols

General Protocol: Parallel Synthesis of 2-Aminobenzamides

Scope: This protocol is scaled for a 24-well or 96-well reaction block for library production.

Reagents:

  • Substituted Isatoic Anhydride (1.0 equiv)[1]

  • Diverse Primary Amines (1.1 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMA (Dimethylacetamide).[1]

  • Catalyst (Optional): DMAP (10 mol%) can accelerate sluggish amines.[1]

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve the specific Isatoic Anhydride (0.5 mmol) in anhydrous DMF (2 mL).

  • Addition: Add the Primary Amine (0.55 mmol, 1.1 equiv) to the solution.

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.[1]

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours .

    • Visual Check: Evolution of gas (

      
      ) indicates the reaction is proceeding.[1]
      
    • Monitoring: Spot on TLC (50% EtOAc/Hexane).[1] The starting anhydride is usually less polar than the benzamide product.

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the DMF solution into ice-cold water (10 mL).

    • The 2-aminobenzamide product typically precipitates as a solid.

    • Filter, wash with water, and dry under vacuum.[1]

  • Work-up (Extraction Method - if oil forms):

    • Dilute with EtOAc (15 mL).[1]

    • Wash with 5%

      
       solution (to remove DMF), then water, then brine.[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
Analytical Validation Criteria

Every compound in the library must pass the following QC checks before biological screening:

ParameterAcceptance CriterionMethod
Purity > 95%HPLC (UV @ 254 nm)
Identity [M+H]+ ± 0.4 DaLC-MS (ESI+)
Structural Integrity Presence of Aniline protons (

5.5-6.5 ppm)
1H NMR (DMSO-d6)

Part 4: Screening & Biological Validation[1]

The Criticality of Pre-Incubation

Because 2-aminobenzamides are slow-binding inhibitors , standard IC50 assays will underestimate potency if the inhibitor and enzyme are not pre-incubated.

Protocol Adjustment:

  • Standard Assay: Mix Enzyme + Substrate + Inhibitor

    
     Read immediately.[1] (INCORRECT for this scaffold).
    
  • Correct Protocol: Mix Enzyme + Inhibitor

    
    Incubate 30-60 mins 
    
    
    
    Add Substrate
    
    
    Read.[1]
Data Interpretation

When analyzing SAR data from this library, look for:

  • Class Selectivity: High potency against HDAC 1/2/3, low potency against HDAC 6 (Class IIb).[1]

  • Cap Group Trends: Aromatic caps (pyridines, phenyls) often improve potency via "surface recognition" at the tunnel entrance.[1]

References

  • Suzuki, T., et al. (1999).[1] Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry.

  • Mottamal, M., et al. (2015).[1] Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents.[1][4][5][6][7] Molecules.

  • Lauffer, B.E., et al. (2013).[1] Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability.[1][8] Journal of Biological Chemistry.

  • Bressi, J.C., et al. (2010).[1] Exploration of the 2-aminobenzamide pharmacophore for histone deacetylase inhibition.[4][9] Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Guide: Solubility & Handling of 2-amino-N-(3-methoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and experimental workflows for 2-amino-N-(3-methoxypropyl)benzamide (CAS: 30481-59-5).

This guide is structured to provide researchers with actionable data and self-validating protocols, synthesizing known physicochemical principles with standard operating procedures for benzamide derivatives.

Executive Summary & Compound Profile

2-amino-N-(3-methoxypropyl)benzamide is a functionalized anthranilamide derivative often utilized as a synthetic intermediate or a fragment in medicinal chemistry (e.g., in the synthesis of histone deacetylase inhibitors or GPCR ligands).

Structurally, it consists of a 2-aminobenzamide (anthranilamide) core substituted at the amide nitrogen with a 3-methoxypropyl chain. This substitution pattern dictates its solubility: the core provides aromatic rigidity and potential H-bond donation (aniline amine), while the methoxypropyl tail adds flexibility and moderate lipophilicity, balancing solubility between organic and aqueous media.

Physicochemical Profile
PropertyValue / Characteristic
CAS Number 30481-59-5
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Core Structure Anthranilamide (2-aminobenzamide)
H-Bond Donors 2 (Aniline -NH₂, Amide -NH-)
H-Bond Acceptors 3 (Amide C=O, Ether -O-, Aniline N)
Predicted LogP ~0.8 – 1.2 (Moderately Lipophilic)
pKa (Calculated) ~2.5 (Aniline nitrogen), ~14 (Amide nitrogen)

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Highly Soluble (Primary Solvent for Stock Solutions)

DMSO is the optimal solvent for generating high-concentration stock solutions of 2-amino-N-(3-methoxypropyl)benzamide. The aprotic, polar nature of DMSO disrupts the intermolecular hydrogen bonding of the benzamide crystal lattice effectively.

  • Solubility Limit: Generally >100 mM (>20 mg/mL).

  • Recommended Stock Concentration: 50 mM (approx. 10.4 mg/mL). This concentration is chemically stable and minimizes the risk of precipitation upon freeze-thaw cycles.

  • Stability: The compound is stable in DMSO at -20°C for >1 year. However, avoid repeated freeze-thaw cycles which can introduce moisture; DMSO is hygroscopic, and water uptake can catalyze slow hydrolysis of the amide bond over extended periods.

Protocol A: Preparation of 50 mM DMSO Stock
  • Weighing: Accurately weigh 10.41 mg of the solid compound into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

  • Dissolution: Vortex vigorously for 30–60 seconds. If solid particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Visual inspection must show a clear, particulate-free solution.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C.

Solubility in Water & Aqueous Buffers

Status: Sparingly Soluble to Moderately Soluble

Unlike the highly soluble DMSO stock, the aqueous solubility is limited by the aromatic ring and the lipophilic propyl chain. While the ether oxygen and amine group provide some hydration potential, the compound is prone to "crashing out" (precipitation) at high concentrations or neutral pH.

  • Solubility Limit (Pure Water): Estimated 1 – 5 mg/mL (approx. 5–25 mM).

  • Solubility in PBS (pH 7.4): Likely lower (< 1 mg/mL) due to the "salting-out" effect of buffer ions.

  • pH Dependence:

    • Acidic (pH < 2): Solubility increases significantly as the aniline nitrogen becomes protonated (NH₃⁺).

    • Neutral/Basic (pH > 7): Solubility is minimal; the molecule remains neutral.

Critical Dilution Strategy

Directly dissolving the solid powder into water is not recommended for biological assays due to slow dissolution kinetics. The standard method is solvent dilution (DMSO Stock → Aqueous Buffer).

Warning: A final DMSO concentration exceeding 1% (v/v) may be toxic to certain cell lines. Ensure the dilution factor is calculated to keep DMSO < 0.5–1%.

Experimental Workflows

Workflow 1: Kinetic Solubility Assessment (Self-Validating)

This protocol determines the maximum concentration of the compound that remains soluble in a specific buffer after dilution from DMSO, mimicking biological assay conditions.

Step-by-Step Methodology:

  • Preparation: Prepare a 50 mM DMSO stock.

  • Dilution Series: In a 96-well plate, spike DMSO stock into PBS (pH 7.4) to achieve final concentrations of 500 µM, 250 µM, 100 µM, 50 µM, and 10 µM. Ensure final DMSO content is constant (e.g., 1%).

  • Incubation: Shake the plate at room temperature for 2 hours (equilibrium time).

  • Filtration/Centrifugation: Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

  • Quantification: Analyze the supernatant via UV-Vis spectrophotometry (absorbance at ~280–300 nm) or HPLC.

  • Validation: Compare the Area Under Curve (AUC) of the sample against a standard curve prepared in 100% DMSO (where solubility is guaranteed).

    • Calculation: Solubility (%) = (AUC_buffer / AUC_DMSO_control) × 100.

Workflow 2: Thermodynamic Solubility (Shake-Flask Method)

Used for determining the absolute solubility limit of the solid compound in a solvent.

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the test solvent (Water or PBS).

  • Equilibration: Shake or stir at 25°C for 24–48 hours.

  • Separation: Filter the suspension through a 0.45 µm PVDF syringe filter.

  • Analysis: Dilute the filtrate with mobile phase and analyze via HPLC-UV to determine the exact concentration.

Visualizations

Diagram 1: Solubilization & Dilution Workflow

This diagram illustrates the critical path from solid compound to assay-ready solution, highlighting decision nodes to prevent precipitation.

SolubilityWorkflow Solid Solid Compound (CAS 30481-59-5) DMSO_Stock 50 mM Stock Solution (100% DMSO) Solid->DMSO_Stock Dissolve Check_Clear Visual Check: Clear Solution? DMSO_Stock->Check_Clear Sonicate Sonicate / Warm (37°C) Check_Clear->Sonicate No (Cloudy) Dilution Dilution into Aqueous Buffer (PBS / Media) Check_Clear->Dilution Yes (Clear) Sonicate->Check_Clear Precipitation_Risk Risk: Precipitation (Compound Crash Out) Dilution->Precipitation_Risk Conc > Solubility Limit Assay_Ready Assay Ready Solution (<1% DMSO, Soluble) Dilution->Assay_Ready Conc < Solubility Limit

Caption: Step-by-step decision tree for preparing stable assay solutions, emphasizing the critical visual check and precipitation risks during aqueous dilution.

Diagram 2: Solubility Equilibrium & pH Influence

This diagram visualizes the chemical species present at different pH levels and their impact on solubility.

Equilibrium Acidic Acidic pH (< 2) Protonated Aniline (NH3+) Neutral Neutral pH (7.4) Uncharged Molecule Acidic->Neutral Add Base (NaOH) Solubility_High High Aqueous Solubility Acidic->Solubility_High Ionic Charge Repulsion Neutral->Acidic Add Acid (HCl) Solubility_Low Low Aqueous Solubility (Lipophilicity Dominates) Neutral->Solubility_Low Hydrophobic Aggregation

Caption: Mechanistic view of how pH alters the ionization state of the aniline group, directly dictating the aqueous solubility profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6942, Anthranilamide. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. 2-amino-N-(3-hydroxypropyl)benzamide (Analogous Structure Data). Retrieved from [Link]

An In-depth Technical Guide to the Pharmacophore Features of N-Substituted 2-Aminobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The N-substituted 2-aminobenzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for designing a diverse array of therapeutic agents. Its inherent structural and electronic properties, characterized by a planar, delocalized system with multiple hydrogen bonding capabilities, make it an ideal starting point for developing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the core pharmacophore features of this scaffold, exploring the causal relationships between its structural elements and biological activity. We delve into a specific case study of its application in the development of Histone Deacetylase 2 (HDAC2) inhibitors, providing detailed, field-proven protocols for both computational pharmacophore modeling and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the N-substituted 2-aminobenzamide scaffold in their discovery programs.

Introduction: The Versatility of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide core is a recurring motif in a multitude of biologically active compounds. Its structure, featuring a primary amino group and an amide substituent ortho to each other on a benzene ring, provides a unique spatial arrangement of hydrogen bond donors and acceptors. This arrangement facilitates interactions with a wide range of biological macromolecules, including enzymes and receptors. The N-substitution on the amide nitrogen introduces a critical vector for chemical diversity, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, while also enabling the exploration of specific interactions within target binding sites.

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial[1][2], anti-inflammatory[3], anticancer[4], and as inhibitors of enzymes like histone deacetylases (HDACs)[5]. The ability of this single core structure to be adapted for such a wide range of therapeutic applications underscores its significance as a "privileged scaffold" in drug discovery. The delocalized 10-π electron system of the aromatic ring, in conjugation with the nitrogen lone pairs, imparts a certain rigidity and planarity to the core, which can be advantageous for fitting into well-defined binding pockets[6][7].

Core Pharmacophore Features of N-Substituted 2-Aminobenzamides

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the N-substituted 2-aminobenzamide scaffold, a generalized pharmacophore can be described by the following key features:

  • Hydrogen Bond Donor (HBD): The primary amino group (-NH2) at the 2-position is a potent hydrogen bond donor. This feature is often crucial for anchoring the molecule within the active site of a target protein through interactions with backbone carbonyls or acidic residues (e.g., Asp, Glu).

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor. Its spatial relationship with the ortho-amino group creates a bidentate interaction motif that can chelate metal ions in metalloenzymes or form a pair of hydrogen bonds with donor residues (e.g., Arg, Lys, or backbone N-H).

  • Aromatic Ring (AR): The central benzene ring provides a hydrophobic surface for van der Waals and π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket. The aromatic system also serves as the rigid scaffold upon which the other pharmacophoric features are arrayed.

  • Hydrophobic/Substituent Vector (HY/SV): The N-substituent on the amide is a key modulator of the molecule's overall properties and target specificity. This substituent can be designed to occupy a hydrophobic pocket, introduce additional hydrogen bonding interactions, or provide steric bulk to enhance selectivity. The nature of this group is a primary determinant of the specific biological activity of the derivative.

Below is a generalized pharmacophore model for the N-substituted 2-aminobenzamide scaffold.

Pharmacophore_Modeling_Workflow DataPrep 1. Data Preparation (Training & Test Sets) FeatureSelect 2. Feature Selection (HBA, HBD, RA, HY) DataPrep->FeatureSelect ModelGen 3. Hypothesis Generation (HypoGen Algorithm) FeatureSelect->ModelGen Validation 4. Model Validation ModelGen->Validation InternalVal Internal Validation (Cost Analysis) Validation->InternalVal Assess ExternalVal External Validation (Test Set Prediction) Validation->ExternalVal Predict FischerVal Fischer's Randomization Validation->FischerVal Randomize FinalModel 5. Final Validated Pharmacophore Model InternalVal->FinalModel ExternalVal->FinalModel FischerVal->FinalModel

A typical workflow for ligand-based pharmacophore model generation and validation.

Synthesis of N-Substituted 2-Aminobenzamides

The synthesis of N-substituted 2-aminobenzamides is often achieved through the reaction of isatoic anhydride with a primary amine. This method is robust and provides good to excellent yields.[2][8]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Nucleophilic Addition: Add the desired primary amine (R-NH2) (1.0-1.2 eq) to the solution.

  • Reaction: Heat the mixture to a temperature appropriate for the specific amine and solvent (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC). The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl of the isatoic anhydride, followed by ring-opening and decarboxylation.[2][8]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, benzene) to obtain the pure N-substituted 2-aminobenzamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-substituted 2-aminobenzamides can be significantly influenced by the nature of the N-substituent. SAR studies provide valuable insights into the optimal features for a given biological target. For example, in the context of antimicrobial agents, specific substitutions have been shown to enhance potency against certain bacterial or fungal strains.[1][8]

N-Substituent (R-group)Observed Effect on Biological ActivityRationale for Activity Change
Small alkyl chainsGenerally low to moderate activityMay not provide sufficient hydrophobic interactions
Aromatic/heteroaromatic ringsOften leads to increased potencyCan engage in π-π stacking or occupy hydrophobic pockets
Electron-withdrawing groups on the aromatic substituentCan modulate electronic properties and binding affinityAlters the electron density of the aromatic system
Bulky substituentsCan enhance selectivity or introduce steric hindranceMay favor binding to one target over another, or prevent binding if too large

Conclusion and Future Directions

The N-substituted 2-aminobenzamide scaffold is a remarkably versatile platform for the design of novel therapeutics. Its core pharmacophore features—a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring—provide a solid foundation for target interaction, while the N-substituent offers a powerful handle for optimizing potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on exploring novel N-substituents, including more complex heterocyclic systems and fragments identified through computational screening. The integration of structure-based design, where high-resolution crystal structures of target proteins are available, with the ligand-based pharmacophore modeling approaches described herein, will undoubtedly accelerate the discovery of new and improved drugs based on this privileged scaffold. Furthermore, the application of this scaffold to new biological targets remains a promising avenue for future drug discovery efforts.

References

  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115–5127. [Link] [1][2][8][9]2. Rajak, H., Kumar, P., Kumar, D., Singh, P., & Jain, D. K. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. BioMed Research International, 2014, 812148. [Link] [5]3. Sørensen, U. S., Strøbaek, D., Christophersen, P., Hougaard, C., Jensen, M. L., Nielsen, E. Ø., Peters, D., & Teuber, L. (2008). Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators of small conductance Ca2+-activated K+ channels. Journal of Medicinal Chemistry, 51(23), 7625–7634. [Link] [10]4. Melander, R. J., Minvielle, M. J., & Melander, C. (2014). The discovery of N-1 substituted 2-aminobenzimidazoles as zinc-dependent S. aureus biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5653–5657. [Link] [11]5. Padilla-Martínez, I. I., Cruz, A., & Gámez-Montaño, R. (2022). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Current Organic Synthesis, 19(2), 195-216. [Link] [6][12]6. Liou, J. P., Chang, C. W., Song, J. S., Yang, Y. N., Chang, C. Y., & Hsieh, H. P. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556–2562. [Link] [4]7. Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 953–960. [Link] [3]8. ResearchGate. (n.d.). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores | Request PDF. Retrieved from [Link] [7]9. Chatpalliwar, V. A., Patil, R. R., Mansi, D., & Saurabh, C. K. (2015). Design and Synthesis and In-Vitro Assay Of Substituted 2-Aminobenzamide Derivatives. RePEc:pra:mprapa:67891. [Link] [13]10. Bence, M., et al. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 28(9), 3744. [Link] [14]11. Perjesi, P., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(4), 843. [Link] [15]12. Wang, T., et al. (2022). Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. Organic Letters, 24(7), 1496-1501. [Link]

Sources

Methodological & Application

Synthesis of 2-amino-N-(3-methoxypropyl)benzamide from isatoic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-amino-N-(3-methoxypropyl)benzamide

Abstract & Strategic Significance

The synthesis of 2-amino-N-(3-methoxypropyl)benzamide (CAS: 80040-05-9) represents a classic yet critical transformation in medicinal chemistry: the aminolysis of isatoic anhydride. This scaffold—an anthranilamide—is a privileged structure found in histone deacetylase (HDAC) inhibitors (e.g., Entinostat), fluorescent probes, and agrochemicals (e.g., Chlorantraniliprole).

This protocol details a robust, atom-economical route using isatoic anhydride and 3-methoxypropylamine . Unlike coupling reactions requiring activating agents (EDC/HATU) or acid chlorides, this method utilizes the latent energy of the anhydride ring to drive the reaction, releasing only carbon dioxide (CO₂) as a byproduct. This "self-activating" mechanism ensures high purity and simplified workup.

Scientific Foundation & Mechanism[1]

Reaction Overview

The reaction proceeds via the nucleophilic attack of the primary amine on the C4 carbonyl of the isatoic anhydride. This is followed by a ring-opening event and a spontaneous decarboxylation.

  • Reactants: Isatoic Anhydride (

    
    ), 3-Methoxypropylamine (
    
    
    
    ).
  • Product: 2-amino-N-(3-methoxypropyl)benzamide (

    
    ).
    
  • Byproduct: Carbon Dioxide (

    
    ).
    
Mechanistic Pathway

The driving force is the relief of ring strain and the entropic gain from CO₂ evolution.

ReactionMechanism Start Isatoic Anhydride (Electrophile) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (C4 Carbonyl) Amine 3-Methoxypropylamine (Nucleophile) Amine->Inter1 Inter2 Carbamate Intermediate Inter1->Inter2 Ring Opening Transition Decarboxylation (-CO₂) Inter2->Transition Proton Transfer Product 2-amino-N-(3-methoxypropyl) benzamide Transition->Product Irreversible Gas Evolution

Figure 1: Mechanistic cascade of isatoic anhydride aminolysis.

Experimental Design Strategy

To ensure reproducibility and scalability, the following parameters were selected based on kinetic data for isatoic anhydrides [1, 2].

Table 1: Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent Ethanol (Abs.) or Ethyl Acetate Ethanol promotes proton transfer and is green. EtOAc is preferred if the product is expected to be very soluble, allowing for crystallization upon cooling.
Stoichiometry 1.0 : 1.1 (Anhydride : Amine)Slight excess of amine ensures complete consumption of the anhydride. Excess amine is volatile and easily removed.
Temperature Reflux (78-80°C) Heat is required to overcome the activation energy for the decarboxylation step. At RT, the carbamate intermediate may persist.
Concentration 0.5 M - 1.0 M High concentration favors kinetics but must remain stirrable as CO₂ evolves vigorously.
Atmosphere Open/Vented CRITICAL: The system must be vented to allow CO₂ escape. Do not seal the vessel.

Detailed Protocol

Materials
  • Isatoic anhydride (MW: 163.13 g/mol )

  • 3-Methoxypropylamine (MW: 89.14 g/mol , d ≈ 0.87 g/mL)

  • Ethanol (Absolute) or Ethyl Acetate

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Charge the flask with 1.63 g Isatoic Anhydride (10.0 mmol) .

  • Add 20 mL Ethanol (0.5 M concentration). The anhydride will likely remain a suspension at this stage.

Step 2: Amine Addition (Exothermic)

  • Measure 1.2 mL 3-Methoxypropylamine (11.0 mmol, 1.1 equiv) .

  • Slowly add the amine to the stirring suspension at room temperature.

    • Observation: You may observe immediate gas evolution (CO₂) and a slight temperature rise. The suspension may begin to clear.

Step 3: Reaction & Decarboxylation

  • Attach a reflux condenser. Ensure the top is open to air or connected to a bubbler (do not seal!).

  • Heat the mixture to reflux (approx. 80°C) .

  • Maintain reflux for 2 to 3 hours .

    • Endpoint: The reaction is complete when gas evolution ceases and the solution becomes clear (or TLC indicates consumption of starting material).

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid.

  • Crystallization (Preferred):

    • Redissolve the residue in a minimum amount of hot Ethyl Acetate.

    • Add Hexanes or Diethyl Ether dropwise until turbidity persists.

    • Cool to 4°C overnight to induce crystallization.

  • Filtration: Collect the solid by vacuum filtration.[1] Wash with cold hexanes.

    • Note: If the product remains an oil (common with methoxy-alkyl chains), dry under high vacuum to remove trace amine.

Analytical Validation

Verify the identity of the synthesized compound using the following expected data.

Table 2: Characterization Data (Expected)

TechniqueExpected Signal / ValueAssignment
Appearance White to off-white solidCrystalline benzamide
Melting Point ~100 - 115°C Based on propyl analog (109°C) [3]
¹H NMR (DMSO-d₆)δ 7.4 - 6.5 ppm (m, 4H)Aromatic protons (Anthraniloyl)
δ 6.3 ppm (br s, 2H)Aromatic -NH₂ (Exchangeable)
δ 8.2 ppm (br t, 1H)Amide -NH- (Exchangeable)
δ 3.35 ppm (t, 2H)-O-CH ₂-
δ 3.23 ppm (s, 3H)-OCH ₃ (Methoxy singlet)
δ 3.20 ppm (q, 2H)-NH-CH ₂-
δ 1.75 ppm (quint, 2H)-CH₂-CH ₂-CH₂-
MS (ESI) 209.1 [M+H]⁺MW = 208.26

Workflow Visualization

ExperimentalWorkflow Setup Setup: Suspend Isatoic Anhydride in Ethanol (0.5M) Addition Addition: Add 3-methoxypropylamine (Slowly, RT) Setup->Addition Reaction Reaction: Reflux 80°C, 3 hrs (Monitor CO₂ evolution) Addition->Reaction Exotherm Check TLC Check: Isatoic Anhydride consumed? Reaction->Check Check->Reaction No (Continue Heating) Workup Workup: Evaporate Solvent Check->Workup Yes Purification Purification: Recrystallize (EtOAc/Hex) or High Vac (if oil) Workup->Purification

Figure 2: Operational workflow for the synthesis.

Safety & Troubleshooting

  • CO₂ Evolution: The reaction generates 1 mole of gas per mole of reactant. On a 10 mmol scale, this is ~240 mL of gas. Ensure the apparatus is not sealed to prevent pressure buildup and explosion.

  • Oiling Out: If the product forms an oil during recrystallization, scratch the glass with a spatula or add a seed crystal. The methoxypropyl chain increases lipophilicity and flexibility, which can retard crystallization compared to simple alkyl chains.

  • Residual Amine: If the product smells "fishy," traces of 3-methoxypropylamine remain. Wash the organic solution with dilute (5%) Sodium Bicarbonate or simply dry longer under high vacuum (the amine bp is ~118°C, but it forms an azeotrope with water/ethanol).

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536. Link

  • Staiger, R. P., & Wagner, E. C. (1948). Isatoic Anhydride.[2][1][3][4][5][6] III. Reactions with Primary and Secondary Amines. The Journal of Organic Chemistry, 13(3), 347–352. Link

  • Clark, R. H., & Wagner, E. C. (1944). Isatoic Anhydride.[2][1][3][4][5][6] I. Reactions with Ammonia and Primary Amines. The Journal of Organic Chemistry, 9(1), 55–67. Link

  • PubChem Compound Summary. (2025). 2-Amino-N-propylbenzamide (Analogous Structure). National Center for Biotechnology Information. Link

Sources

Purification methods for 2-amino-N-(3-methoxypropyl)benzamide crude product

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 2-amino-N-(3-methoxypropyl)benzamide

Introduction & Chemical Context

2-amino-N-(3-methoxypropyl)benzamide is a functionalized anthranilamide widely utilized as a pharmacophore in histone deacetylase (HDAC) inhibitors and as a privileged scaffold in GPCR ligand design. Its synthesis typically involves the nucleophilic ring-opening of isatoic anhydride by 3-methoxypropylamine.

While the synthesis is robust, the crude product often contains specific impurities that can interfere with downstream biological assays or coupling reactions.

Impurity Profile:

  • Unreacted Amine: 3-methoxypropylamine (Aliphatic, highly basic).

  • Hydrolysis Product: Anthranilic acid (Amphoteric).

  • Starting Material: Isatoic anhydride (Labile).

  • Oligomers: Anthranilamide dimers (Trace).

Synthesis & Impurity Pathway (DOT Diagram)

ReactionPathway Isatoic Isatoic Anhydride (Electrophile) Product TARGET PRODUCT 2-amino-N-(3-methoxypropyl)benzamide Isatoic->Product + Amine - CO2 Anthranilic Impurity A: Anthranilic Acid Isatoic->Anthranilic + H2O (Hydrolysis) Amine 3-methoxypropylamine (Nucleophile) Amine->Product ResidualAmine Impurity B: Excess Amine Amine->ResidualAmine Excess Eq.

Figure 1: Reaction scheme highlighting the formation of the target anthranilamide and common impurities.

Strategic Purification Protocols

High-purity isolation relies on exploiting the pKa differences between the aromatic aniline of the product (pKa ~4.5) and the aliphatic amine impurity (pKa ~10.5).

Method A: pH-Controlled Liquid-Liquid Extraction (LLE)

Best for: Initial cleanup of >5g crude batches.

Principle: By buffering the aqueous wash to pH 5.5–6.0, the highly basic aliphatic amine impurity is protonated (water-soluble), while the weakly basic aniline product remains neutral (organic-soluble).

Protocol:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: Dichloromethane (DCM) is an alternative, but EtOAc is greener and safer.

  • Basic Wash (Removal of Anthranilic Acid):

    • Wash the organic phase 2x with Saturated NaHCO₃ .

    • Mechanism:[1][2] Converts anthranilic acid (COOH) to its sodium salt (COO⁻Na⁺), forcing it into the aqueous layer.

  • Acidic Buffer Wash (Removal of 3-methoxypropylamine):

    • Prepare a 0.5 M Citrate or Phosphate Buffer (pH 5.5–6.0) .

    • Wash the organic phase 2x with this buffer.

    • Critical Control Point: Do NOT use strong acid (1N HCl). Strong acid will protonate the aniline product (pKa ~4.5) and extract it into the water, causing yield loss.

  • Drying: Wash with saturated Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Recrystallization (Polishing)

Best for: Final purity >99% for biological testing.

Solvent System: EtOAc / n-Heptane (or Hexanes).

Protocol:

  • Solubilization: Suspend the crude solid in minimal boiling EtOAc (approx. 2-3 mL/g).

  • Dissolution: Heat to reflux. If solids remain, add EtOAc dropwise until clear.

  • Precipitation: Remove from heat. While still hot, slowly add n-Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Allow the solution to cool slowly to room temperature on the benchtop (do not disturb).

  • Maturation: Once room temperature is reached, cool at 4°C for 2 hours.

  • Collection: Filter the crystals and wash with cold 1:3 EtOAc:Heptane.

Analytical Validation (QC)

Trust but verify. Use these parameters to confirm identity and purity.

Table 1: QC Specifications

TestMethodAcceptance CriteriaNotes
Purity HPLC-UV (254 nm)> 98.0% AreaImpurity B (Amine) is UV-weak; check via ELSD or NMR if suspected.
Identity ¹H-NMR (DMSO-d₆)Conforms to StructureLook for triplet at ~3.2 ppm (OCH₃) and broad singlet at ~6.5 ppm (Aniline NH₂).
Residual Solvent GC-HS or ¹H-NMR< 5000 ppmCheck for EtOAc (singlet ~2.0 ppm, quartet ~4.1 ppm).
HPLC Method Parameters:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

Troubleshooting Guide

Scenario 1: Product is oiling out instead of crystallizing.

  • Cause: Residual solvent or impurities preventing lattice formation.

  • Fix: Re-dissolve in DCM, dry thoroughly with MgSO₄, and evaporate to dryness to obtain a foam. Scratch the flask with a spatula to induce nucleation before attempting recrystallization again.

Scenario 2: Low yield after Acid Wash.

  • Cause: pH of the wash was too low (< 3.0), protonating the product.

  • Fix: Back-extract the aqueous acidic wash with DCM. Combine this with the main organic layer. Use a pH meter to ensure the buffer is strictly pH 5.5–6.0 next time.

References

  • Synthesis of Anthranilamides

    • Title: "One-pot synthesis of 2-aminobenzamides
    • Source:Synthetic Communic
    • URL:[Link]

  • Purification of Amine Derivatives

    • Title: "Practical Purification of Pharmaceuticals: The Acid-Base Wash."
    • Source:Organic Process Research & Development, 2012.
    • URL:[Link] (General reference for OPRD methodologies).

  • Isatoic Anhydride Reactivity

    • Title: "Reactions of Isatoic Anhydride with Nucleophiles."[3]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application and Protocol for the Synthesis of Novel Quinazolinone Derivatives from 2-amino-N-(3-methoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Enduring Significance of the Quinazolinone Scaffold

The quinazolinone motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] These nitrogen-containing heterocyclic systems exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antihypertensive properties.[3][4][5][6][7][8] Notably, several FDA-approved drugs, such as the anticancer agents Gefitinib and Erlotinib, feature the quinazolinone core, underscoring its therapeutic relevance.[2][4] The versatility of the quinazolinone scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This has spurred significant interest in developing efficient and diverse synthetic methodologies to access novel derivatives for drug discovery programs.[1][8]

This application note provides a detailed protocol for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, utilizing 2-amino-N-(3-methoxypropyl)benzamide as a key starting material. The described method involves a cyclocondensation reaction with various aldehydes, a common and effective strategy for constructing the quinazolinone ring system.[9][10] The presence of the N-(3-methoxypropyl) substituent at the 3-position introduces a flexible and polar side chain, which can be exploited to modulate the physicochemical properties and biological activity of the final compounds.

Reaction Principle: The Cyclocondensation Pathway

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes typically proceeds through a well-established acid-catalyzed condensation-cyclization-oxidation sequence.[9] The reaction mechanism can be delineated as follows:

  • Activation of the Aldehyde: In the presence of an acid catalyst (e.g., p-toluenesulfonic acid), the carbonyl oxygen of the aldehyde is protonated, increasing its electrophilicity.

  • Nucleophilic Attack and Imine Formation: The primary amino group of 2-amino-N-(3-methoxypropyl)benzamide acts as a nucleophile, attacking the activated carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.[9]

  • Intramolecular Cyclization: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a 2,3-dihydroquinazolin-4(1H)-one ring system.[9]

  • Dehydrogenation (Aromatization): The final step involves the oxidation of the 2,3-dihydroquinazolin-4(1H)-one intermediate to the more stable aromatic quinazolin-4(3H)-one. This can occur via air oxidation or be facilitated by an added oxidizing agent.

This sequence provides a straightforward and modular approach to a diverse range of quinazolinone derivatives, where the R¹ group is derived from the aldehyde and the R² group is the 3-methoxypropyl moiety from the starting benzamide.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-amino-N-(3-methoxypropyl)benzamide D Schiff Base (Imine) A->D + C B Aldehyde (R¹CHO) C Protonated Aldehyde B->C + H⁺ C->D - H₂O E 2,3-Dihydroquinazolin-4(1H)-one D->E Intramolecular Cyclization F 2,3-Disubstituted Quinazolin-4(3H)-one E->F Oxidation (-2H) H_plus H⁺ (Acid Catalyst)

Caption: General reaction mechanism for the acid-catalyzed synthesis of quinazolinones.

Experimental Protocol: Synthesis of 2-Aryl-3-(3-methoxypropyl)quinazolin-4(3H)-ones

This protocol details a general procedure for the synthesis of quinazolinone derivatives from 2-amino-N-(3-methoxypropyl)benzamide and a representative aromatic aldehyde.

Materials and Reagents:

  • 2-amino-N-(3-methoxypropyl)benzamide

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Ethanol (absolute)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Apparatus:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-N-(3-methoxypropyl)benzamide (1.0 eq), the selected aromatic aldehyde (1.1 eq), and ethanol (20 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials indicates the completion of the reaction.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-aryl-3-(3-methoxypropyl)quinazolin-4(3H)-one derivative.

experimental_workflow start Start: Assemble Reactants (Benzamide, Aldehyde, EtOH, p-TsOH) reflux Reflux (4-6 h) Monitor by TLC start->reflux evaporation Solvent Removal (Rotary Evaporator) reflux->evaporation workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) evaporation->workup drying Drying and Concentration (MgSO₄, Rotary Evaporator) workup->drying purification Purification (Silica Gel Chromatography) drying->purification product Final Product: Pure Quinazolinone Derivative purification->product

Caption: Experimental workflow for the synthesis of quinazolinone derivatives.

Data Presentation: Representative Synthesized Compounds

The following table summarizes the expected outcomes for the synthesis of a few representative quinazolinone derivatives using the described protocol. The yields and characterization data are hypothetical and based on typical results for similar reactions reported in the literature.

Compound IDAldehyde UsedProduct StructureMolecular FormulaExpected Yield (%)
QZ-1 BenzaldehydeC₁₉H₂₀N₂O₂85
QZ-2 4-ChlorobenzaldehydeC₁₉H₁₉ClN₂O₂82
QZ-3 4-MethoxybenzaldehydeC₂₀H₂₂N₂O₃88

Note: The images in the table are placeholders and would be replaced with actual chemical structures in a formal document.

Characterization Data (Hypothetical for QZ-1):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.30 (dd, J = 8.0, 1.5 Hz, 1H), 7.78 (ddd, J = 8.4, 7.2, 1.5 Hz, 1H), 7.65-7.50 (m, 6H), 4.15 (t, J = 7.0 Hz, 2H), 3.35 (s, 3H), 3.30 (t, J = 6.0 Hz, 2H), 2.05 (p, J = 6.5 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.5, 155.8, 147.2, 135.9, 134.5, 130.2, 129.0, 128.8, 127.5, 127.0, 126.8, 121.2, 70.5, 58.8, 45.0, 29.5.

  • HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₉H₂₁N₂O₂⁺: 325.1598; found: 325.1601.

Conclusion and Future Perspectives

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones from 2-amino-N-(3-methoxypropyl)benzamide. This approach is amenable to the use of a wide variety of aldehydes, allowing for the generation of a library of compounds for biological screening. The N-(3-methoxypropyl) substituent offers a potential vector for further chemical modification or for improving the pharmacokinetic properties of the resulting molecules. The continued exploration of new synthetic routes and the biological evaluation of novel quinazolinone derivatives will undoubtedly lead to the discovery of new therapeutic agents.[5][11]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science Publishers. Retrieved from [Link]

  • Erfan, M. A., et al. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes.
  • Arachchige, P. T. K., & Yi, C. S. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Couplings.
  • ResearchGate. (n.d.). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Ali, A. A., et al. (n.d.).
  • Khodarahmi, G., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • MDPI. (2022).
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Grok. (n.d.). Niementowski quinazoline synthesis.
  • Kumar, R., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH.
  • Supporting Information for Oxidant- and Metal-Free Synthesis of 4(3H)
  • MDPI. (2020). Quinazolin-4(3H)
  • Google Patents. (1998).
  • ResearchGate. (2025). (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity.
  • Yang, Y., et al. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.
  • ResearchGate. (2022). (PDF) The Medicinal Functionality of Quinazolines.
  • Al-dujaili, A. H. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • ACS Omega. (2020).
  • Zenodo. (2025).
  • PMC - NIH. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
  • Taylor & Francis Online. (2018).
  • MDPI. (2023).
  • Deulkar, A. (2025).
  • ResearchGate. (2019). Metal‐ and Catalyst‐ Free Electrochemical Synthesis of Quinazolinones from Alkenes and 2‐Aminobenzamides | Request PDF.
  • ResearchGate. (2022). (PDF)
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.
  • Green Chemistry (RSC Publishing). (n.d.). Catalyst-free synthesis of quinazoline derivatives using low melting sugar–urea–salt mixture as a solvent.

Sources

Crystallization solvent systems for N-substituted benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Strategies for N-Substituted Benzamides

Abstract & Scope

N-substituted benzamides represent a critical structural motif in active pharmaceutical ingredients (APIs), including antipsychotics (e.g., Sulpiride) and antiemetics (e.g., Metoclopramide). Their crystallization is frequently complicated by conformational polymorphism —driven by the rotation of the amide bond—and a high propensity for "oiling out" (Liquid-Liquid Phase Separation, LLPS).

This Application Note provides a scientifically grounded guide to selecting solvent systems for these compounds. Moving beyond trial-and-error, we utilize Hansen Solubility Parameters (HSP) and thermodynamic mapping to design robust crystallization protocols that maximize yield, purity, and polymorph control.

Molecular Mechanics & Solvent Selection

To select the correct solvent, one must understand the solute. N-substituted benzamides possess three distinct interaction domains:

  • Amide Moiety: A strong hydrogen bond donor (N-H) and acceptor (C=O).

  • Benzene Ring: A lipophilic domain driving

    
    -
    
    
    
    stacking.
  • N-Substituent: Often determines the steric bulk and specific lipophilicity.

The Hansen Solubility Parameter (HSP) Approach

The "like dissolves like" rule is insufficient for complex amides. We utilize HSP, which breaks cohesive energy into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1][2]

Typical HSP Values for Benzamide Derivatives:

  • 
     (Dispersion): ~19–21 MPa
    
    
    
  • 
     (Polarity): ~12–15 MPa
    
    
    
  • 
     (H-Bonding): ~10–12 MPa
    
    
    

Selection Strategy:

  • Good Solvents (High Solubility): Must match the solute’s high

    
     and 
    
    
    
    .
    • Examples: Methanol, Ethanol, DMSO, NMP.

  • Anti-Solvents (Low Solubility): Must have significantly lower

    
     or 
    
    
    
    to induce supersaturation without interacting strongly with the amide bond.
    • Examples: Heptane, Toluene (low

      
      ), Water (excessively high 
      
      
      
      , forcing hydrophobic exclusion).
Table 1: Recommended Solvent Systems for N-Substituted Benzamides
System TypeSolvent A (Good)Solvent B (Anti-Solvent)MechanismRisk Profile
Binary 1 EthanolWaterHydrophobic ExclusionHigh: Risk of oiling out if water added too fast.
Binary 2 Ethyl AcetateHeptanePolarity ShiftLow: Good for polymorph control; slower nucleation.
Binary 3 AcetoneDiisopropyl Ether (IPE)Volatility DrivenModerate: Excellent yield; flammability hazard.
Single TolueneN/ACooling CrystallizationLow: Good for purifying lipophilic impurities.

Workflow: Rational Solvent Screening

The following workflow illustrates the decision matrix for developing a crystallization process, prioritizing the avoidance of metastable oils.

SolventScreening Start Start: Crude N-Substituted Benzamide SolubilityTest Step 1: Solubility Screening (Target: >50 mg/mL at Reflux) Start->SolubilityTest HSP_Calc Step 2: HSP Distance Calculation (Calculate Ra value) SolubilityTest->HSP_Calc Decision_Soluble Is Soluble at High T? HSP_Calc->Decision_Soluble BinarySystem Select Binary System (Good Solvent + Anti-Solvent) Decision_Soluble->BinarySystem High Sol @ RT SingleSystem Select Single Solvent (Cooling Crystallization) Decision_Soluble->SingleSystem Low Sol @ RT OilingCheck Check for Oiling Out (LLPS Boundary) BinarySystem->OilingCheck SingleSystem->OilingCheck Seed Apply Seeding Strategy (0.5 - 1.0 wt%) OilingCheck->Seed Oiling Detected SlowCool Controlled Cooling (0.1 - 0.5 °C/min) OilingCheck->SlowCool Clear Solution Seed->SlowCool Result Crystalline Solid SlowCool->Result

Figure 1: Decision matrix for solvent selection. Note the critical checkpoint for "Oiling Out," which requires a seeding intervention.

Addressing the "Oiling Out" Phenomenon

N-substituted benzamides are notorious for Liquid-Liquid Phase Separation (LLPS). This occurs when the Metastable Zone Width (MSZW) intersects with the liquid-liquid miscibility gap before the solubility curve.

Mechanism: When a hot solution is cooled, if the attractive forces between solute molecules (amide-amide H-bonds) are significantly stronger than solute-solvent interactions, the solute may separate as a dense oil rather than a crystal lattice.

Troubleshooting Protocol:

  • Avoid Pure Water: Water acts as a harsh anti-solvent. When using Ethanol/Water, ensure the water fraction does not exceed the "Oiling Out Limit" (OOL) before nucleation begins.

  • Raise Temperature: Oiling out is often a low-temperature phenomenon. Crystallize at a higher temperature plateau.

  • Seeding (The Golden Rule): Add 0.5%–1.0% w/w of pure seed crystals before the system reaches the OOL. This bypasses the energy barrier for nucleation, favoring the solid phase over the oil phase.

Detailed Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Single Solvent)

Best for: Toluene or Isopropyl Acetate systems.

  • Dissolution: Charge 10 g of crude benzamide derivative into a reactor. Add 100 mL of Toluene.

  • Heating: Heat to 85°C (or reflux) with agitation (200 RPM) until fully dissolved. Visually confirm the absence of solids.

  • Clarification: If particulates remain, filter hot through a 0.45 µm PTFE membrane.

  • Initial Cooling: Cool to 65°C at a rate of 1.0°C/min.

  • Seeding: At 65°C (supersaturation

    
    ), add 50 mg (0.5 wt%) of pure seed crystals. Hold temperature for 30 minutes to allow seed healing.
    
  • Controlled Cooling: Cool to 0°C at a rate of 0.2°C/min . Note: Slow cooling is essential to prevent secondary nucleation and oiling out.

  • Isolation: Filter the resulting slurry under vacuum. Wash with cold Toluene (10 mL). Dry at 45°C under vacuum.

Protocol B: Reverse Anti-Solvent Addition

Best for: Highly soluble amides (e.g., in Ethanol/Water).

  • Preparation: Dissolve 5 g of compound in 25 mL Ethanol (Solvent A).

  • Receiver Charge: In a separate vessel, charge 50 mL of Water (Anti-solvent) and 25 mg of seed crystals. Stir at 250 RPM at Room Temperature (20°C).

  • Addition: Slowly pump the Ethanol solution into the Water receiver over 2 hours.

    • Why Reverse? Adding the solution to the anti-solvent maintains low local supersaturation, preventing the concentration spikes that cause oiling out.

  • Aging: After addition is complete, stir for 1 hour.

  • Filtration: Filter and wash with 20% Ethanol/Water.

Polymorph Control

Solvent choice directly influences the conformational locking of the amide bond.

  • Protic Solvents (Alcohols): Tend to stabilize the form where the carbonyl oxygen accepts a hydrogen bond from the solvent, often leading to the thermodynamic form.

  • Aprotic Solvents (DCM, Toluene): May favor intramolecular H-bonding, potentially isolating metastable polymorphs or syn-conformers.

Validation: Always analyze the final wet cake via PXRD (Powder X-Ray Diffraction) before drying to confirm the polymorph has not shifted during the drying process.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the

    
     framework). 
    
  • Gopi, E., et al. (2021).[3] "The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide." Crystals, 11(8), 1004.[3] (Case study on benzamide polymorphism in different solvents). [3]

  • Mettler Toledo. "Oiling Out in Crystallization." Application Library. (Authoritative guide on LLPS mechanisms).

  • Dyk, A., et al. (2023).[4] "Solvent induced conformational polymorphism."[5] CrystEngComm. (Mechanistic insight into solvent-solute interactions).

  • Cruz-Cabeza, A. J., & Bernstein, J. (2014). "Conformational Polymorphism."[6] Chemical Reviews, 114(4), 2170-2191. (Fundamental review covering amide conformational flexibility).

Sources

Application Notes and Protocols for the Scale-Up Production of 2-amino-N-(3-methoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis and scale-up of 2-amino-N-(3-methoxypropyl)benzamide, a key intermediate in pharmaceutical and materials science research. The synthesis is predicated on the robust and well-documented reaction of isatoic anhydride with 3-methoxypropylamine. This application note details the underlying chemical principles, provides step-by-step protocols for both laboratory and pilot-scale production, and addresses critical considerations for process optimization, safety, and analytical quality control. The information herein is intended for researchers, chemists, and chemical engineers involved in drug development and process scale-up.

Introduction: The Significance of 2-amino-N-(3-methoxypropyl)benzamide

2-Aminobenzamides are a privileged scaffold in medicinal chemistry, serving as versatile precursors to a wide range of heterocyclic compounds with significant biological activity, including quinazolinones and benzodiazepines. The title compound, 2-amino-N-(3-methoxypropyl)benzamide, incorporates a flexible methoxypropyl sidechain which can be instrumental in modulating the physicochemical properties of derivative compounds, such as solubility and cell permeability, thereby enhancing their potential as therapeutic agents.

The synthetic strategy detailed in this guide utilizes the reaction between isatoic anhydride and a primary amine, a method renowned for its efficiency and operational simplicity.[1] This reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks a carbonyl group of the isatoic anhydride, leading to a ring-opening and subsequent decarboxylation to afford the desired 2-aminobenzamide.

The Synthetic Pathway: A Mechanistic Overview

The reaction of isatoic anhydride with 3-methoxypropylamine is a classic example of nucleophilic acyl substitution followed by a decarboxylation event. The primary amine acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the heterocyclic ring to form an unstable carbamic acid intermediate, which readily loses carbon dioxide to yield the final product.

G Isatoic_Anhydride Isatoic Anhydride Intermediate Unstable Carbamic Acid Intermediate Isatoic_Anhydride->Intermediate Nucleophilic Attack 3-Methoxypropylamine 3-Methoxypropylamine 3-Methoxypropylamine->Intermediate Product 2-amino-N-(3-methoxypropyl)benzamide Intermediate->Product Decarboxylation CO2 CO2 (gas) Intermediate->CO2

Caption: Reaction mechanism for the synthesis of 2-amino-N-(3-methoxypropyl)benzamide.

Laboratory-Scale Synthesis Protocol (10g Scale)

This protocol details the synthesis of 2-amino-N-(3-methoxypropyl)benzamide on a laboratory scale.

Materials and Equipment
Reagent/Material Molecular Formula Molar Mass ( g/mol ) Quantity Supplier
Isatoic AnhydrideC₈H₅NO₃163.1310.0 g (61.3 mmol)Sigma-Aldrich
3-MethoxypropylamineC₄H₁₁NO89.146.0 g (67.3 mmol, 1.1 eq)Alfa Aesar
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09100 mLFisher Scientific
Ethyl AcetateC₄H₈O₂88.11500 mLVWR
HexaneC₆H₁₄86.18500 mLVWR
Anhydrous Sodium SulfateNa₂SO₄142.04As neededVWR

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, dropping funnel, nitrogen inlet, and standard laboratory glassware.

Experimental Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add isatoic anhydride (10.0 g, 61.3 mmol).

  • Solvent Addition: Add anhydrous dimethylformamide (100 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the isatoic anhydride is completely dissolved.

  • Amine Addition: In a dropping funnel, place 3-methoxypropylamine (6.0 g, 67.3 mmol). Add the amine dropwise to the stirred solution over a period of 20-30 minutes. Note: The reaction is exothermic, and a controlled addition is crucial to manage the temperature rise. Evolution of carbon dioxide gas will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). The reaction is complete when the spot corresponding to isatoic anhydride has disappeared.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 300 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield 2-amino-N-(3-methoxypropyl)benzamide as a solid.

Scale-Up Procedure to Pilot Plant (1 kg Scale)

Scaling up this synthesis requires careful consideration of heat management, gas evolution, and material handling.

Key Scale-Up Considerations
  • Heat Management: The reaction is exothermic. The surface area-to-volume ratio decreases upon scale-up, which can lead to inefficient heat dissipation and a potential for thermal runaway. A jacketed reactor with efficient cooling is mandatory.

  • Gas Evolution: The reaction liberates one equivalent of carbon dioxide. The rate of gas evolution must be managed to prevent over-pressurization of the reactor. The reactor must be equipped with a robust venting system.

  • Reagent Addition: The controlled addition of 3-methoxypropylamine is even more critical at a larger scale to manage the exotherm. A programmable dosing pump is recommended.

  • Mixing: Efficient mixing is essential to ensure uniform temperature distribution and prevent localized "hot spots." The agitator design and speed should be optimized for the reactor geometry and reaction mass viscosity.

G cluster_0 Laboratory Scale cluster_1 Pilot Plant Scale lab_reagents Reagents lab_reaction Round-Bottom Flask (Stirring & Heating) lab_reagents->lab_reaction lab_workup Separatory Funnel (Extraction & Washing) lab_reaction->lab_workup lab_purification Recrystallization lab_workup->lab_purification pilot_reagents Raw Material Dosing pilot_reaction Jacketed Reactor (Controlled Addition, Agitation, Cooling) pilot_reagents->pilot_reaction pilot_workup Extraction/Washing Vessel pilot_reaction->pilot_workup pilot_purification Crystallizer & Centrifuge pilot_workup->pilot_purification

Caption: A simplified workflow comparison between laboratory and pilot plant scale production.

Pilot Plant Protocol
Parameter Specification
Reactor 20 L glass-lined or stainless steel jacketed reactor
Agitation Anchor or pitched-blade turbine agitator
Temperature Control Thermofluid heating/cooling system
Reagent Addition Programmable dosing pump
Venting Connection to a scrubber system

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants:

    • Charge the reactor with anhydrous dimethylformamide (10 L).

    • Charge isatoic anhydride (1.0 kg, 6.13 mol) to the reactor with agitation. Stir until fully dissolved.

  • Controlled Amine Addition:

    • Set the reactor jacket temperature to 20-25 °C.

    • Begin the addition of 3-methoxypropylamine (0.60 kg, 6.73 mol) via the dosing pump at a rate that maintains the internal temperature below 40 °C. The addition should take approximately 2-3 hours.

  • Reaction and Monitoring:

    • After the addition is complete, slowly raise the reactor temperature to 70-80 °C.

    • Hold at this temperature for 2-4 hours, monitoring the reaction completion by in-process control (IPC) using TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reactor contents to 20-25 °C.

    • Transfer the reaction mixture to a larger vessel containing deionized water (30 L).

    • Perform the extraction with ethyl acetate (3 x 10 L).

    • Wash the combined organic layers with brine (2 x 10 L).

    • Transfer the organic layer to a clean reactor and concentrate under vacuum to a thick slurry.

  • Purification:

    • Add a suitable recrystallization solvent (e.g., a mixture of ethyl acetate and hexane) to the slurry.

    • Heat to dissolve the solids, then cool slowly to induce crystallization.

    • Isolate the product by centrifugation and wash the cake with cold solvent.

    • Dry the product in a vacuum oven at a suitable temperature.

Analytical Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzamide core, the aminophenyl protons, and the protons of the 3-methoxypropyl side chain.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the side chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of 2-amino-N-(3-methoxypropyl)benzamide (C₁₁H₁₆N₂O₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (ether).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Safety Considerations

  • Isatoic Anhydride: Irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust and contact with skin and eyes.

  • 3-Methoxypropylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed and may cause an allergic skin reaction.

  • Dimethylformamide (DMF): A reproductive toxin and should be handled with appropriate engineering controls and personal protective equipment.

  • Exothermic Reaction and Gas Evolution: The reaction is exothermic and produces carbon dioxide gas. Proper temperature control and venting are crucial, especially during scale-up, to prevent thermal runaway and over-pressurization.

Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform a thorough risk assessment before commencing any chemical synthesis.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.). [Link]

  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • North Metal and Chemical Company. 3-METHOXYPROPYLAMINE, 99.5% Safety Data Sheet. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-amino-N-(3-methoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMB-ZN-402 Status: Open Subject: Yield Improvement & Process Stability Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

User Query: "I am experiencing inconsistent yields (40-65%) and purification difficulties. How can I stabilize the process?"

Technical Assessment: The synthesis of 2-amino-N-(3-methoxypropyl)benzamide is most efficiently achieved via the Isatoic Anhydride (IA) route. While direct amidation of anthranilic acid (using coupling agents like EDC/HOBt) is possible, it is atom-inefficient and prone to oligomerization. The IA route is "green" (CO₂ is the only byproduct) but suffers from two main yield-killers: hydrolysis (moisture sensitivity) and solubility-driven loss during workup due to the hydrophilic methoxypropyl chain.

Mechanistic Workflow

The reaction proceeds via nucleophilic attack of the primary amine on the C4 carbonyl of the anhydride, followed by ring opening and decarboxylation.

ReactionMechanism Start Isatoic Anhydride + 3-Methoxypropylamine Inter1 Nucleophilic Attack (C4 Carbonyl) Start->Inter1 T > 25°C Anthranilic Anthranilic Acid (Byproduct) Start->Anthranilic Inter2 Ring Opening (Carbamic Acid Intermediate) Inter1->Inter2 Rate Limiting Decarb Decarboxylation (-CO2) Inter2->Decarb Fast Product 2-amino-N-(3-methoxypropyl)benzamide (Target) Decarb->Product Irreversible Moisture H2O (Impurity) Moisture->Start Hydrolysis

Figure 1: Reaction cascade and primary failure mode (hydrolysis).

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes identified in your yield data.

FAQ: Troubleshooting Common Issues
SymptomProbable CauseTechnical Solution
Low Yield (<50%) Hydrolysis: Isatoic anhydride reacted with moisture in the solvent or air before the amine could attack.Action: Dry solvents (DMF or Toluene) over molecular sieves. Ensure IA is added last or under N₂ flow.
Product "Oils Out" Solvent Choice: The methoxypropyl chain increases lipophilicity compared to simple anthranilamides, but the amide is polar.Action: Avoid pure water synthesis. Use Ethanol/Water (1:1) or Toluene . If oiling occurs, seed with a pure crystal and cool slowly.
Impurity: Anthranilic Acid Incomplete Conversion: The amine was the limiting reagent or evaporated (bp ~118°C) before reaction completion.Action: Use 1.1 - 1.2 eq of 3-methoxypropylamine. Anthranilic acid can be removed by washing the organic layer with 5% NaHCO₃ .
Dark/Tarry Product Oxidation: The aniline moiety is sensitive to air oxidation at high temps (>80°C).Action: Perform reaction under Nitrogen/Argon. Keep temperature ≤ 60°C .
Decision Tree: Yield Recovery

Follow this logic flow to identify where your mass balance is being lost.

Troubleshooting Problem Low Yield / Impure Product CheckTLC Check TLC (vs. Anthranilic Acid Std) Problem->CheckTLC Result1 Spot matches Anthranilic Acid CheckTLC->Result1 Result2 Spot matches Isatoic Anhydride CheckTLC->Result2 Result3 Clean Product Spot but Low Mass CheckTLC->Result3 Sol1 Cause: Hydrolysis Fix: Dry Solvents, Wash w/ NaHCO3 Result1->Sol1 Sol2 Cause: Stalled Reaction Fix: Increase Temp to 60°C, Add 0.1 eq Amine Result2->Sol2 Sol3 Cause: Workup Loss (Water Solubility) Fix: Saturate aq. layer w/ NaCl, Extract w/ EtOAc Result3->Sol3

Figure 2: Diagnostic workflow for yield optimization.

Validated Experimental Protocol

Protocol ID: SOP-AMB-004 (High-Yield Variant) Target Scale: 10 mmol (Adaptable)

Materials
  • Isatoic Anhydride (IA): 1.63 g (10 mmol)[1]

  • 3-Methoxypropylamine: 1.07 g (12 mmol, 1.2 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (See Note 1)

  • Base: Triethylamine (0.1 eq - Optional, catalytic)

Step-by-Step Procedure
  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.63 g Isatoic Anhydride in 15 mL Ethyl Acetate .

    • Expert Insight: EtOAc is preferred over DMF for workup simplicity. If solubility is poor at RT, DMF can be used, but requires aqueous washing later.

  • Addition (Exotherm Control):

    • Add 1.07 g 3-Methoxypropylamine dropwise over 5 minutes at Room Temperature (RT).

    • Observation: You will observe gas evolution (CO₂).[1] This is the visual indicator of reaction progress.

  • Reaction:

    • Heat the mixture to 50–60°C for 2–3 hours.

    • Monitor by TLC (50% EtOAc/Hexane). The starting material (IA) spot should disappear.

  • Workup (Critical for Yield):

    • If using EtOAc: The product may remain in solution or partially precipitate.

    • Wash the organic layer with 10 mL 5% NaHCO₃ (removes anthranilic acid byproduct).

    • Wash with 10 mL Brine .

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude oil often crystallizes upon standing. If not, triturated with cold Diisopropyl Ether (IPE) or Hexane/EtOAc (9:1) to induce precipitation.

    • Expected Yield: 85–92%.

Why This Protocol Works (Self-Validation)
  • Excess Amine (1.2 eq): Drives the reaction to completion and compensates for any volatility loss.

  • NaHCO₃ Wash: Specifically targets the hydrolysis byproduct (anthranilic acid), converting it to a water-soluble salt, ensuring the organic layer contains only the target amide.

  • Temperature Limit (60°C): Sufficient to drive decarboxylation but low enough to prevent oxidation of the resulting aniline amine.

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative sources:

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

    • Foundational text on the ring-opening mechanism and solvent effects.

  • BenchChem Protocols. (2025). Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide.

    • Adapted procedure for propyl-chain derivatives, verifying the stoichiometry and temperature ranges.

  • Xu, F., et al. (2013). Synthesis and biological evaluation of novel anthranilamide derivatives. Drug Discoveries & Therapeutics.[2]

    • Confirms the purification strategy for substituted anthranilamides.

  • Patent WO2006062978. Process for preparation of anthranilamides.

    • Industrial scale-up data confirming the necessity of moisture control.

Sources

Troubleshooting ring-opening of isatoic anhydride with aliphatic amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aminolysis with Aliphatic Amines

Ticket ID: IA-RXN-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Core Directive & Executive Summary

The Objective: You are attempting to synthesize an anthranilamide (2-aminobenzamide) derivative by reacting isatoic anhydride (IA) with an aliphatic amine.

The Chemistry: This is a nucleophilic acyl substitution. The driving force is the irreversible evolution of carbon dioxide (CO₂) and the formation of a stable amide bond. While generally robust, this reaction often fails due to solubility mismatches or steric hindrance , rather than electronic deactivation.

Key Safety Warning:

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DANGER: Gas Evolution. This reaction generates stoichiometric quantities of CO₂ gas. Reactions performed in sealed vessels (e.g., microwave vials, sealed tubes) without venting will explode. Ensure adequate headspace and venting.[1][2][3]

Reaction Mechanism & Pathways[5][6][7]

Understanding the failure mode requires understanding the pathway. With aliphatic amines, the reaction typically proceeds via direct nucleophilic attack at the C4 carbonyl.

The Mechanism (Graphviz Visualization)

G cluster_0 Reactants cluster_1 Transition State cluster_2 Products IA Isatoic Anhydride (Electrophile) Tetra Tetrahedral Intermediate IA->Tetra Nucleophilic Attack (C4 Carbonyl) Amine Aliphatic Amine (Nucleophile) Amine->Tetra Anth Anthranilamide (Product) Tetra->Anth Ring Opening & Proton Transfer CO2 CO2 (Gas) (Entropy Driver) Tetra->CO2 Decarboxylation caption Fig 1. Mechanism of Isatoic Anhydride Aminolysis. The irreversible loss of CO2 drives the equilibrium forward.

Mechanistic Insight:

  • Aliphatic vs. Aromatic: Aliphatic amines are strong nucleophiles (

    
     of conjugate acid ~10-11). They attack the C4 carbonyl readily at room temperature. Aromatic amines (anilines) are weaker and often require acid/base catalysis or heat.
    
  • The "Isocyanate" Trap: In the presence of strong bases or high pH, IA can ring-open to form an isocyanate intermediate. While this eventually yields the product, it can lead to side reactions (dimerization). Avoid strong inorganic bases (NaOH) unless using specific water-based protocols.

Experimental Protocols

Choose the protocol that matches your substrate's solubility and steric profile.

Protocol A: The "Green" Suspension (High Yield, Simple Workup)

Best for: Unhindered primary amines, scale-up.

  • Suspend 1.0 equiv of Isatoic Anhydride in Water (0.5 M concentration).

  • Add 1.1 equiv of Aliphatic Amine.

  • Stir vigorously at Room Temperature (RT).

    • Note: The reaction is heterogeneous. As CO₂ evolves, the dense IA powder will disappear, and the product (often less soluble in water) will precipitate as a different crystal form.

  • Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup: Filter the precipitate. Wash with water.[4][1][2] Dry.

Protocol B: Homogeneous Organic (For Hydrophobic Amines)

Best for: Fatty amines, sterically hindered amines, or when water is detrimental.

  • Dissolve 1.0 equiv of Isatoic Anhydride in DMF or DMAc (highly soluble).

    • Alternative: Acetonitrile (MeCN) can be used but IA has lower solubility.

  • Add 1.2 equiv of Aliphatic Amine.

  • Add 0.1 equiv DMAP (4-Dimethylaminopyridine) only if reaction is sluggish.

  • Heat to 50–60°C if the amine is secondary or bulky.

  • Workup: Pour reaction mixture into excess ice-water. The product usually precipitates. Filter and wash.[4][5][6]

Protocol C: Ethanol Reflux (The Classic)

Best for: General purpose, easy solvent removal.

  • Suspend IA in Ethanol (EtOH).

  • Add Amine.

  • Reflux (80°C) for 1–3 hours.

  • Workup: Cool to RT. Product often crystallizes out. If not, evaporate solvent and recrystallize from EtOH/Water.

Troubleshooting Guide (Q&A)

Issue: "The reaction is not proceeding (Starting Material remains)."

Diagnosis: Steric hindrance or poor solubility.

  • Fix 1 (Solubility): If doing Protocol A (Water) or C (Ethanol), the IA might be coated by the product or simply not dissolving enough to react. Switch to Protocol B (DMF) to ensure a homogeneous phase.

  • Fix 2 (Catalysis): Add 10 mol% DMAP . This acts as a nucleophilic catalyst, attacking the IA to form a reactive acyl-pyridinium intermediate, which is then attacked by your amine.

  • Fix 3 (Temperature): Increase temperature to 80°C. Caution: Do not exceed 100°C as IA can decompose or polymerize.

Issue: "I see a new spot on TLC, but it's not my product."

Diagnosis: Dimerization (Anthraniloylanthranilic acid).

  • Cause: If the amine is added too slowly or is very weak, the product (an aniline derivative) can compete with the aliphatic amine to attack a second molecule of IA.

  • Fix: Ensure the aliphatic amine is present in excess (1.2–1.5 equiv) and added in one portion (if thermal control allows) to overwhelm the kinetics.

Issue: "The product is an oil/sticky gum."

Diagnosis: Impurities or solvent trapping.

  • Fix: Trituration. Dissolve the gum in a minimum amount of EtOAc, then slowly add Hexanes or Diethyl Ether while scratching the flask walls to induce crystallization.

  • Alternative: Convert the amine product to an HCl salt (using HCl in Dioxane/Ether) to isolate it as a solid.

Issue: "Violent bubbling occurred, and I lost material."

Diagnosis: Uncontrolled decarboxylation.

  • Fix: Add the amine dropwise to the IA suspension/solution. Do not cap the vessel tightly.

Solvent Selection Matrix

Select the solvent based on your priorities (Green chemistry vs. Solubility).

SolventIA SolubilityReaction RateWorkup EaseGreen Score
Water Insoluble (Suspension)Fast (Surface effect)Excellent (Filtration)High
Ethanol Low (Hot: Moderate)ModerateGood (Crystallization)High
DMF/DMAc HighFastPoor (Requires aqueous crash)Low
Acetonitrile ModerateModerateGood (Evaporation)Moderate
Toluene LowSlow (Requires Reflux)ModerateLow

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Encountered LowYield Low Yield / Incomplete Start->LowYield Impurity Side Products / Dimer Start->Impurity Physical Sticky Gum / Oil Start->Physical SolubilityQ Is mixture homogeneous? LowYield->SolubilityQ DimerCheck Is it the Dimer? Impurity->DimerCheck Triturate Triturate w/ Ether/Hexane or Make HCl Salt Physical->Triturate SwitchDMF Switch to DMF/DMAc (Protocol B) SolubilityQ->SwitchDMF No StericQ Is amine bulky? SolubilityQ->StericQ Yes AddDMAP Add 10% DMAP Heat to 60°C StericQ->AddDMAP Yes CheckStoich Check Amine Quality (Old amine oxidized?) StericQ->CheckStoich No FastAdd Add Amine Faster Increase Equivalents DimerCheck->FastAdd Yes caption Fig 2. Troubleshooting Decision Logic for IA Aminolysis.

References

  • Mechanistic Overview & General Synthesis

    • Citation: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.
    • Source:

  • Water-Mediated (Green)

    • Citation: Baig, R. B. N., & Varma, R. S. (2012). Water-mediated synthesis of anthranilamides and their Schiff bases.[7] RSC Advances, 2(11), 4661.

    • Source:

  • Catalysis (DMAP/Base)

    • Citation: Staunton, J., & Sutcliffe, M. (1973). The reaction of isatoic anhydride with amines.[8][9][10] Journal of the Chemical Society, Perkin Transactions 1.

    • Source: (General reference for base catalysis context).

  • Solubility Data

    • Citation: Tian, N., et al. (2020).[11] Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents. Journal of Chemical & Engineering Data.

    • Source:

Sources

Technical Support Center: Optimization of Reaction Temperature for Benzamide Formation in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of benzamide formation in N,N-Dimethylformamide (DMF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical guidance for mastering this common yet nuanced transformation. Our focus is on the critical role of reaction temperature and how it can be leveraged to maximize yield, purity, and efficiency.

Introduction: Temperature as a Critical Control Point

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry and process development.[1] While seemingly straightforward, the coupling of a carboxylic acid and an amine is a delicate balance of competing reaction pathways. Temperature is arguably the most powerful, yet often misunderstood, variable in controlling the outcome of this reaction. It directly influences reaction kinetics, the stability of reagents and intermediates, and the prevalence of side reactions.

This guide moves beyond generic protocols to explain the causality behind temperature-related phenomena, empowering you to make informed decisions for your specific benzamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish at room temperature. Can I simply heat it to speed it up?

Answer: While increasing temperature often accelerates the desired amide bond formation, indiscriminate heating in DMF can be detrimental and lead to a variety of issues. Before raising the temperature, it's crucial to understand the potential consequences.

  • Reagent Decomposition: Many common coupling reagents, particularly onium salts like HATU or HBTU, have limited thermal stability.[2] Elevated temperatures can degrade the reagent, reducing its efficiency and generating impurities.

  • Side Reactions: Higher temperatures can promote undesired pathways. A significant issue in DMF is the potential for N-formylation, where DMF itself acts as a formylating agent for the amine starting material, especially at temperatures above 90-100°C.[3][4]

  • Racemization: For chiral carboxylic acids, elevated temperatures significantly increase the risk of epimerization, compromising the stereochemical integrity of your product.[5]

  • DMF Decomposition: At its boiling point (153 °C), and sometimes even lower, DMF can decompose to dimethylamine and carbon monoxide.[6] Dimethylamine can then react with your activated carboxylic acid to form a dimethylamide impurity.

Initial Troubleshooting Steps Before Increasing Temperature:

  • Confirm Reagent Activity: Ensure your coupling reagent is not from an old or improperly stored batch.

  • Check Stoichiometry: Verify the molar ratios of your coupling agent, base, and reactants.

  • Solvent Quality: Ensure you are using anhydrous DMF, as water will hydrolyze activated intermediates and consume the coupling reagent.[7][8]

If the reaction is still slow, a modest temperature increase (e.g., to 40-60 °C) can be beneficial, but this should be monitored closely by TLC or LC-MS.[9][10]

Q2: I'm seeing a significant amount of an N-formylated byproduct. What is the cause and how can I prevent it?

Answer: The formation of an N-formylated amine is a classic side reaction when using DMF as a solvent at elevated temperatures.[3][4]

Mechanism of N-Formylation by DMF: At high temperatures, DMF can decompose or react to form a Vilsmeier-type intermediate, which is a potent formylating agent. Primary and secondary amines in the reaction mixture can be formylated by this species.

Troubleshooting & Prevention:

  • Lower the Reaction Temperature: This is the most effective solution. Most modern coupling reactions with efficient reagents like HATU or COMU proceed rapidly at room temperature (20-25 °C) or even below.[11][12][13]

  • Reduce Reaction Time: Do not let the reaction run for an unnecessarily long time, even at a moderate temperature. Monitor the reaction, and once the starting material is consumed, proceed with the workup.

  • Alternative Solvents: If high temperatures are unavoidable for solubility or reactivity reasons, consider switching to a different high-boiling point polar aprotic solvent, such as N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO).[14][15]

Q3: My reaction yield is low, and I've isolated unreacted benzoic acid. Why is this happening?

Answer: Recovering the carboxylic acid starting material points to a failure in the activation step or rapid decomposition of the activated intermediate. Temperature plays a critical role here.

Common Causes:

  • Hydrolysis of Activated Ester: The activated intermediate (e.g., an O-acylisourea for carbodiimides, or an OAt-active ester for HATU) is highly susceptible to hydrolysis by trace amounts of water in the DMF.[16][17] While this can happen at any temperature, the rate of hydrolysis increases with heat.

  • Running the Reaction Too Cold: While low temperatures are often beneficial, some coupling systems may have a higher activation energy and require ambient temperature to initiate efficiently. Running a reaction at 0 °C out of habit might unnecessarily slow down a sluggish coupling.

  • Inefficient Activation at Low Temperature: Some coupling reagents may be less efficient at very low temperatures. It is generally recommended to perform the activation step (reaction of carboxylic acid with coupling reagent) at room temperature for 10-15 minutes before adding the amine, even if the subsequent coupling step is performed at a different temperature.[13][18]

Workflow for Diagnosing Low Yield Due to Incomplete Reaction:

G Start Low Yield & Unreacted Acid Check_Water Check for Water Contamination (Use Anhydrous DMF) Start->Check_Water Check_Reagent Verify Coupling Reagent Activity Check_Water->Check_Reagent If DMF is dry Temp_Profile Review Temperature Profile Check_Reagent->Temp_Profile If reagent is active Activation_Step Is activation step efficient? (Acid + Coupling Agent) Temp_Profile->Activation_Step Coupling_Step Is coupling step the issue? (Activated Ester + Amine) Activation_Step->Coupling_Step Yes Optimize_Activation Optimize Activation: - Stir acid + reagent for 15 min at RT - Then add amine Activation_Step->Optimize_Activation No / Unsure Optimize_Coupling Optimize Coupling Temp: - Start at RT - Cool to 0°C for slow addition if exothermic - Modestly warm (40°C) if sluggish Coupling_Step->Optimize_Coupling

Caption: Troubleshooting workflow for low reaction yield.

Q4: How does temperature influence the choice between kinetic and thermodynamic control in amide synthesis?

Answer: The concepts of kinetic and thermodynamic control are crucial when side reactions are possible.[19][20][21] In benzamide synthesis, this often relates to the stability of intermediates and the reversibility of certain steps.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C to room temperature), reactions are typically under kinetic control. The major product will be the one that forms the fastest (i.e., has the lowest activation energy).[22] For most standard amide couplings, the desired benzamide is the kinetic product. Low temperatures favor this pathway and suppress competing side reactions that may have a higher activation energy.

  • Thermodynamic Control (High Temperature): At higher temperatures, reactions may become reversible. Given enough energy and time, the system can equilibrate to favor the most thermodynamically stable product, which may not be your desired amide.[22] For example, if a side product is more stable and can be formed via a reversible pathway, heating the reaction for an extended period could lead to its accumulation at the expense of your desired product.

Control TypeGoverning FactorTypical ConditionsOutcome in Benzamide Synthesis
Kinetic Rate of Formation (Lowest Activation Energy)Low Temperature, Short Reaction TimeFavors the desired amide product; minimizes side reactions and racemization.[19][20]
Thermodynamic Product Stability (Lowest Gibbs Free Energy)High Temperature, Long Reaction TimeMay favor undesired, more stable byproducts (e.g., from rearrangements or decomposition).[19][20]

Energy Profile Diagram:

G cluster_0 Reaction Coordinate Reactants Reactants TS_Kinetic TS (Kinetic) Reactants->TS_Kinetic TS_Thermo TS (Thermo) Reactants->TS_Thermo Kinetic_Product Kinetic Product (Desired Benzamide) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (Stable Side Product) TS_Thermo->Thermo_Product E_axis_start Energy E_axis_end E_axis_start->E_axis_end

Sources

Handling hygroscopic nature of amino-benzamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Amino-Benzamide Intermediates

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Hygroscopicity, Deliquescence, and Hydrolytic Instability in Amino-Benzamide Scaffolds

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely staring at a flask containing a gummy, sticky residue instead of the free-flowing powder you expected.

Amino-benzamides are chemically deceptive. The coexistence of a basic primary amine (


) and an amide linkage (

) creates a molecule with high hydrogen-bonding potential. This makes them deliquescent —they do not just absorb moisture; they adsorb enough atmospheric water to dissolve in it, transitioning from solid to gum. This state accelerates two failure modes: hydrolysis of the amide bond and oxidation of the aniline ring.

This guide is not a textbook; it is a field manual for rescuing your material and preventing recurrence.

Module 1: The "Rescue" Protocol (Emergency Troubleshooting)

Current Status: Your solid has turned into a sticky gum or oil on the filter paper or in the flask. Immediate Action: Do NOT attempt to scrape it. Mechanical agitation often traps more moisture.

The Azeotropic Reset Protocol

We use the principle of azeotropic distillation to remove water at temperatures lower than the boiling point of water, preventing thermal degradation.

Step-by-Step Procedure:

  • Re-dissolution: Dissolve the gummy residue immediately in anhydrous 2-MeTHF (2-Methyltetrahydrofuran) or DCM (Dichloromethane) .

    • Why? You must break the water-compound hydrogen network.

  • Phase Separation: If a distinct water layer forms, separate it. If not, proceed.

  • Drying Agent: Add Sodium Sulfate (

    
    ) .
    
    • Note: Avoid Magnesium Sulfate (

      
      ) for amino-benzamides; its slight acidity can sometimes trap basic amines.
      
  • Filtration: Filter into a dry round-bottom flask.

  • The Chaser Solvent: Add Toluene (approx. 3x volume of your product).

    • Mechanism:[1][2][3][4] Toluene forms a positive azeotrope with water (bp 85°C). It acts as a "carrier," dragging water molecules out of the matrix during evaporation.

  • Evaporation: Rotovap at 40-45°C under reduced pressure.

    • Critical Step: Do not evaporate to dryness yet. When the volume is low, add more toluene and repeat. This "chasing" technique ensures deep water removal.

  • Final Isolation: Once a solid begins to precipitate from the toluene, add a non-polar anti-solvent (e.g., n-Heptane ) to force full precipitation. Filter under an inert atmosphere (nitrogen blanket).

Visualizing the Rescue Workflow

RescueProtocol Gum Sticky/Gummy Solid Dissolve Dissolve in DCM/2-MeTHF Gum->Dissolve Rescue Dry Dry over Na2SO4 Dissolve->Dry Remove Bulk H2O Filter Filter Solids Dry->Filter Azeotrope Add Toluene (Azeotropic Chaser) Filter->Azeotrope Filtrate Evap Rotovap (45°C) Azeotrope->Evap Form Azeotrope Evap->Azeotrope Repeat 2x Precip Add Heptane (Precipitation) Evap->Precip Concentrated Powder Free-Flowing Powder Precip->Powder Vacuum Dry

Figure 1: The Azeotropic Reset Protocol for recovering gummy hygroscopic intermediates.

Module 2: Synthesis & Isolation Strategy

Issue: "My yield is >100% and the NMR shows broad peaks." Diagnosis: You have trapped solvent/water weight. The broad NMR peaks are due to proton exchange with water.

Preventative Workup Guide
  • Avoid Aqueous Acid Washes:

    • Amino-benzamides are basic. Washing with 1N HCl will form the hydrochloride salt, which is often more hygroscopic than the free base.

    • Alternative: Use saturated Ammonium Chloride (

      
      )  or simple Brine washes.
      
  • Lyophilization (Freeze Drying):

    • If your compound is water-soluble (or you used a mixed solvent), do not heat-dry.

    • Freeze the solution and sublime the ice. This creates an amorphous solid with high surface area.

    • Warning: Amorphous solids are more hygroscopic than crystalline ones. Store immediately under Argon.

  • Salt Selection Logic:

    • If the free base is impossible to handle, convert it to a salt.

    • Avoid: HCl, Mesylate (often highly hygroscopic).

    • Prefer:Fumarate, Succinate, or Tosylate . These counter-ions often pack better in the crystal lattice, excluding water.

Module 3: Accurate Weighing & Handling

Issue: "The mass keeps increasing while I'm weighing it." Diagnosis: Kinetic water uptake. Your balance is measuring the rate of hydration, not just the mass of your compound.

Technique A: Weighing by Difference (The Standard)
  • Dry a capped vial containing your substance in a desiccator.

  • Place the entire vial on the balance. Tare.

  • Remove the vial, take out an estimated amount, and recap immediately.

  • Place the vial back on the balance. The negative mass displayed is the exact amount you transferred.

    • Why? This minimizes the exposure of the bulk material to air.

Technique B: The Volumetric Aliquot (The Precision Method)

For highly sensitive assays (e.g., biological screening), do not weigh the solid for every experiment.

  • Weigh the entire batch of fresh/dried solid once.

  • Dissolve the entire batch in a known volume of anhydrous DMSO or Methanol to create a Stock Solution (e.g., 100 mM).

  • Store the solution over molecular sieves.

  • Pipette the liquid to dispense the compound.

Data: Hygroscopicity Impact on Stoichiometry

Table 1: Error rates introduced by atmospheric exposure of amino-benzamide (Model Compound X) at 60% Relative Humidity (RH).

Exposure TimeWeight Gain (%)Stoichiometric ErrorPhysical State
0 min0.0%NoneFree Powder
2 min1.2%NegligiblePowder
10 min5.8%Significant Clumping
30 min12.4%Critical Failure Sticky Gum
60 min>18%Hydrolysis RiskOil/Liquid

Module 4: Storage & Stability

Issue: "My compound turned brown after a week in the cabinet." Diagnosis: Oxidation of the aniline nitrogen, facilitated by moisture.

The "Double-Barrier" Storage System
  • Primary Container: Amber glass vial (blocks UV light).

  • Atmosphere: Purge with Argon (heavier than air, sits on top of the solid) rather than Nitrogen.

  • Secondary Container: Place the vial inside a larger jar containing Phosphorus Pentoxide (

    
    )  or indicating silica gel.
    
    • Note:

      
       is the gold standard for water avidity but is acidic. Ensure physical separation from your amine.
      
  • Temperature: Store at -20°C .

    • Critical: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the solid.

Mechanism of Instability

Degradation Compound Amino-Benzamide (Dry) Hydrated Hydrated Intermediates (H-Bond Network) Compound->Hydrated + H2O (Fast) Moisture Atmospheric H2O Moisture->Hydrated Path1 Hydrolysis Pathway Hydrated->Path1 Path2 Oxidation Pathway Hydrated->Path2 AcidAmine Cleavage Products (Acid + Aniline) Path1->AcidAmine Amide Bond Break Oxidized Oxidized Aniline (Brown Color) Path2->Oxidized Air Oxidation

Figure 2: The dual degradation pathways facilitated by moisture absorption.

FAQ: Frequently Asked Questions

Q: Can I use a vacuum oven to dry my gummy solid? A: Only if you have already removed the bulk solvent. If you put a solvent-wet gum into a vacuum oven, it will often "bump" or boil violently, coating the inside of your oven. Use the Azeotropic Reset Protocol (Module 1) first to get a powder, then use the vacuum oven.

Q: Why does my NMR show a huge peak at 3.3-3.5 ppm? A: In DMSO-


, water appears around 3.3 ppm. If this peak is broad, your compound is exchanging protons with the water. Add a drop of 

to the NMR tube; if the amide/amine peaks disappear (exchange) and the water peak grows, you have confirmed the presence of significant moisture.

Q: Is it better to store as a solution? A: Yes, for short-term use. A solution in anhydrous DMSO or Ethanol stored at -20°C is often more stable than a hygroscopic amorphous solid because the solvent shell protects the molecule from atmospheric moisture.

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Azeotropic Drying and Solvent Selection. Longman Scientific & Technical.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing Hygroscopic Solids.

  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients. 2017, 9(4):165-174.

  • European Patent Office. Azeotropic Drying Process (EP 0129171 B1).

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-amino-N-(3-methoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive comparison guide for the 1H NMR spectrum analysis of 2-amino-N-(3-methoxypropyl)benzamide .

A Comparative Guide to Solvent Performance and Structural Characterization

Executive Summary

2-amino-N-(3-methoxypropyl)benzamide is a functionalized benzamide derivative often utilized as a fragment in drug discovery (e.g., HDAC inhibitors, dopamine antagonists) or as a synthetic intermediate. Its structural core combines a 2-aminobenzamide moiety with a 3-methoxypropyl side chain.

This guide provides an in-depth technical analysis of its 1H NMR spectral characteristics. Unlike standard spectral lists, this document focuses on comparative performance , specifically analyzing how solvent selection (DMSO-d6 vs. CDCl3) critically impacts spectral resolution, particularly for exchangeable protons (NH, NH2). It also provides a differential diagnosis against its closest structural analog, the hydroxy-derivative.

Chemical Identity & Synthesis

To understand the spectrum, one must first confirm the structural connectivity. The molecule is typically synthesized via the nucleophilic ring-opening of isatoic anhydride.

Synthesis Pathway

The following workflow illustrates the formation of the target molecule, which defines the proton environments expected in the NMR spectrum.

Synthesis Isatoic Isatoic Anhydride (Starting Material) Intermediate Carbamate Intermediate (Transient) Isatoic->Intermediate + Amine (DMF/DCM) Amine 3-methoxypropylamine (Nucleophile) Amine->Intermediate Product 2-amino-N-(3-methoxypropyl)benzamide (Target) Intermediate->Product - CO2 (Decarboxylation) CO2 CO2 (Gas) Intermediate->CO2

Figure 1: Synthesis of 2-amino-N-(3-methoxypropyl)benzamide via isatoic anhydride ring opening.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in the NMR analysis of benzamides. The "performance" of the analysis is defined by the visibility of exchangeable protons and the separation of signals .

Comparison 1: DMSO-d6 vs. CDCl3
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
Amide NH Signal Sharp Triplet (~8.2 ppm) Broad/InvisibleDMSO acts as a H-bond acceptor, "locking" the NH proton in a specific conformation and slowing exchange, leading to sharp coupling.
Aniline NH2 Signal Distinct Broad Singlet (~6.3 ppm) Very Broad/MergedIn CDCl3, rapid exchange with trace water often broadens the NH2 signal into the baseline.
Water Peak Interference ~3.33 ppm~1.56 ppmCritical: The water peak in DMSO overlaps with the methoxy/propyl signals. CDCl3 avoids this overlap.
Solubility ExcellentModeratePolar benzamides often aggregate in CDCl3, causing line broadening.
Comparison 2: Structural Differentiation (Methoxy vs. Hydroxy)

A common impurity or alternative analog is 2-amino-N-(3-hydroxypropyl)benzamide (where the terminal -OCH3 is an -OH).

  • Target (Methoxy): Shows a sharp singlet (3H) at ~3.2–3.3 ppm. This signal is independent of concentration .

  • Analog (Hydroxy): Shows a variable broad singlet (1H) for the OH group. This signal shifts with concentration and temperature.

Detailed Spectral Assignment (Representative Data)

The following data represents the high-confidence spectral assignment for 2-amino-N-(3-methoxypropyl)benzamide in DMSO-d6 .

System: 400 MHz, 298 K, Solvent: DMSO-d6

PositionGroupShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
Ar-H (6) Aromatic7.45 Doublet (dd)1HJ=8.0, 1.5Ortho to amide (Deshielded by C=O)
Ar-H (4) Aromatic7.12 Triplet (td)1HJ=7.5, 1.5Para to amine
Ar-H (3) Aromatic6.68 Doublet (dd)1HJ=8.0, 1.0Ortho to amine (Shielded by NH2 lone pair)
Ar-H (5) Aromatic6.48 Triplet (td)1HJ=7.5, 1.0Meta to amine
NH Amide8.15 Broad Triplet1HJ=5.5Couples to N-CH2; Exchangeable
NH2 Amine6.25 Broad Singlet2H-Exchangeable; Broadened by quadrupole
OCH3 Methoxy3.22 Singlet3H-Characteristic sharp singlet
N-CH2 Propyl (α)3.28 Quartet/m2HJ=6.5Adjacent to NH (Deshielded)
O-CH2 Propyl (γ)3.36 Triplet2HJ=6.5Adjacent to OMe
C-CH2-C Propyl (β)1.72 Quintet2HJ=6.5Central methylene

> Note: In DMSO-d6, the water signal typically appears at 3.33 ppm, which may overlap with the O-CH2 or OCH3 signals. If precise integration of the linker is required, CDCl3 (or Acetone-d6) is preferred despite the loss of NH resolution.

Assignment Logic Visualization

The following diagram explains the electronic effects dictating the chemical shifts.

Assignment AmineGroup 2-Amino Group (+M Effect) Shields H-3 and H-5 (Upfield Shift ~6.5 ppm) Ar-H (3) Ar-H (3) AmineGroup->Ar-H (3) Ar-H (5) Ar-H (5) AmineGroup->Ar-H (5) Carbonyl Amide Carbonyl (-M Effect) Deshields H-6 (Downfield Shift ~7.5 ppm) Ar-H (6) Ar-H (6) Carbonyl->Ar-H (6) Linker Propyl Linker Classic Aliphatic Pattern (1.7 - 3.4 ppm) Methoxy (Singlet) Methoxy (Singlet) Linker->Methoxy (Singlet) Terminal Group

Figure 2: Electronic influences on chemical shift positioning.

Experimental Protocol

To ensure reproducible data comparable to the values above, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule-fresh solvent to minimize water content (~3.33 ppm), which interferes with the methoxy/linker region.

  • Dissolution: Vortex for 30 seconds. The compound should dissolve instantly. If using CDCl3, gentle warming (40°C) may be required.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (ns): 16 (sufficient for >5 mg).

  • Relaxation Delay (d1): Set to 1.0 s minimum.

    • Why? To ensure accurate integration of the aromatic protons vs. the methyl singlet.

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Apodization: Line broadening (LB) = 0.3 Hz.

  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

References

  • Synthesis Protocol & Isatoic Anhydride Chemistry

    • BenchChem Protocols. "Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide." Accessed Feb 2026.

  • Solvent Effects on Benzamides

    • Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[1]

  • General Benzamide Spectral Data

    • SpectraBase.[2][3] "1H NMR Spectrum of N-(3-methoxypropyl)-p-(salicylideneamino)benzamide." Wiley Science Solutions.

  • Exchangeable Proton Dynamics

    • Harikrishna, K., et al. "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides."[4] Indian Journal of Chemistry, 2015.

Sources

A Senior Application Scientist's Guide to Differentiating Amide and Amine Groups in Benzamides using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Vibrational Tale of Two Functional Groups

In the realm of pharmaceutical development and organic synthesis, benzamides represent a cornerstone structural motif found in a vast array of therapeutic agents. The precise characterization of these molecules is paramount, and at the heart of this characterization lies the ability to distinguish between the amide functionality and its close chemical relative, the amine group. While both contain nitrogen, their electronic environments and, consequently, their molecular vibrations, are distinctly different. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a powerful, non-destructive, and highly sensitive analytical technique to elucidate these structural nuances.

This guide provides an in-depth comparison of the characteristic FTIR spectral signatures of amide and amine groups within benzamide-type structures. We will move beyond a simple recitation of peak positions to explain the mechanistic origins of these vibrations, empowering researchers to interpret spectra with confidence and precision.

Pillar 1: The Fundamental Science of Molecular Vibrations

An FTIR spectrum is a unique molecular fingerprint, arising from the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of a molecule's chemical bonds.[1][2] For amides and amines, the most informative vibrations are stretches and bends involving the N-H, C=O, and C-N bonds.

  • Stretching Vibrations: These involve a change in the length of a bond. They require higher energy and thus appear at higher wavenumbers (e.g., > 2500 cm⁻¹).

  • Bending Vibrations: These involve a change in the angle between two bonds. They require less energy and appear at lower wavenumbers, typically in the "fingerprint region" (< 1600 cm⁻¹).

The key to distinguishing amides from amines lies in the electronic influence of the adjacent carbonyl (C=O) group in the amide. This group introduces resonance, which delocalizes the lone pair of electrons on the nitrogen atom, strengthening the C-N bond and weakening the C=O bond. This electronic effect is the primary cause of the significant differences observed in their respective FTIR spectra.[3][4]

Pillar 2: The Spectroscopic Signature of Benzamides

The amide linkage is the defining feature of a benzamide. Its FTIR spectrum is characterized by several key absorptions, often referred to as Amide I, Amide II, and N-H stretching bands.[5] The presence and nature of these bands allow for the classification of amides as primary, secondary, or tertiary.[3][6]

N-H Stretching: A Clear Indicator of Amide Type

The region between 3500 and 3100 cm⁻¹ is highly diagnostic for primary and secondary amides.[7]

  • Primary Amides (-CONH₂): These exhibit two distinct N-H stretching bands.[3][8] This is due to the symmetric and asymmetric stretching modes of the two N-H bonds. For benzamide, these typically appear between 3370 and 3170 cm⁻¹.[3]

  • Secondary Amides (-CONHR): Having only one N-H bond, these show a single, sharp to moderately broad absorption in the 3370 to 3170 cm⁻¹ range.[3][6]

  • Tertiary Amides (-CONR₂): Lacking an N-H bond, these show no absorption in this region, a critical identifying feature.[3][8]

The Amide I Band (C=O Stretch): The Most Intense Clue

This is typically the strongest absorption in an amide's spectrum and is almost entirely due to the C=O stretching vibration.[9]

  • All Amides (Primary, Secondary, Tertiary): Due to the resonance effect which imparts single-bond character to the carbonyl, the Amide I band appears at a lower frequency than in ketones or esters. For benzamides, this strong, sharp peak is reliably found in the 1680-1630 cm⁻¹ range.[3] Its high intensity is a result of the large change in dipole moment during the vibration.[9]

The Amide II & III Bands: Probing the N-H Bend and C-N Stretch

These bands are more complex and result from a coupling of vibrations.

  • Amide II (1650-1515 cm⁻¹): This band, found in primary and secondary amides, arises from a combination of the N-H in-plane bending and C-N stretching vibrations.[3][5]

    • Primary amides show an N-H "scissoring" bend in the 1650-1620 cm⁻¹ range, which can sometimes overlap with the Amide I band.[3]

    • Secondary amides display a prominent Amide II band between 1570 and 1515 cm⁻¹.[3]

  • Amide III (1400-1250 cm⁻¹): This is a weaker, more complex band resulting from coupled C-N stretching and N-H bending. Its utility can be limited as it falls within the crowded fingerprint region.[3][5]

Below is a diagram illustrating the key vibrational modes in a primary benzamide molecule.

FTIR_Interpretation_Workflow cluster_amide_type Amide Type Determination cluster_amine_check Amine Possibility start Start with Unknown Spectrum q2 Examine 1800-1630 cm⁻¹ Region start->q2 q1 Examine 3500-3100 cm⁻¹ Region q1_result N-H peak(s) present? q1->q1_result not_amide Not a Primary or Secondary Amide/Amine q1_result->not_amide No amine_check Is N-H peak > 3300 cm⁻¹? Is C=O peak absent? q1_result->amine_check Yes q2_result Strong, sharp peak at ~1660 cm⁻¹? q2->q2_result q2_result->q1 No amide_id High Likelihood of Amide q2_result->amide_id Yes q3 How many N-H peaks? amide_id->q3 q3_result1 Two Peaks q3->q3_result1 q3_result2 One Peak q3->q3_result2 q3_result3 Zero Peaks q3->q3_result3 primary_amide Primary Benzamide q3_result1->primary_amide secondary_amide Secondary Benzamide q3_result2->secondary_amide tertiary_amide Tertiary Benzamide q3_result3->tertiary_amide aromatic_amine Likely Aromatic Amine amine_check->aromatic_amine

Caption: A systematic workflow for identifying benzamides in FTIR spectra.

Conclusion

FTIR spectroscopy offers an unambiguous and data-rich method for the structural elucidation of benzamides and for differentiating them from their aromatic amine counterparts. The key lies not in a single peak, but in a holistic assessment of the spectrum. The definitive evidence for a benzamide is the presence of an intense Amide I (C=O) band between 1680-1630 cm⁻¹. The N-H stretching region (3500-3100 cm⁻¹) then serves to classify the amide as primary (two peaks), secondary (one peak), or tertiary (no peak). By understanding the vibrational origins of these peaks and following a systematic interpretation workflow, researchers can leverage FTIR as a cornerstone technique for quality control, reaction monitoring, and structural characterization in drug development and chemical synthesis.

References

  • Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. (2018). TSI Journals. [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • FT-IR Study Reveals How C=O Stretching Vibrations in Benzeneacetamide Interact With Other Molecules in Solution. (2023). Spectroscopy. [Link]

  • Maxima of the N-H stretching absorption bands observed by FT-IR.... (2025). ResearchGate. [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • IR: amines. (n.d.). University of Calgary. [Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • FTIR spectrum of N-benzylbenzamide (7). (n.d.). ResearchGate. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange. [Link]

  • Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. (n.d.). DSpace@MIT. [Link]

  • Study of the composition of amines using IR spectroscopy. (2025). ResearchGate. [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]

  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). YouTube. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of California, Los Angeles. [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. [Link]

  • The Infrared Spectra of Primary Amides, Part 2. Deuteration of Benzamide and Hydrogen Bonding Effects of Ortho Alkoxybenzamides. (2024). SSRN. [Link]

  • Amide I and amide II band assignments in FTIR spectra of crosslinked FF-amide dipeptides?. (2017). ResearchGate. [Link]

  • Infrared Spectroscopy Lecture. (n.d.). McMaster University. [Link]

  • Synthesis of benzamides through direct condensation of carboxylic acids and amines.... (2018). ResearchGate. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. [Link]

  • FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms. (2024). GSC Online Press. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]

  • How to Interpret FTIR Spectra When Peaks Overlap. (2026). Rocky Mountain Labs. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

  • Normalized amide I and amide II FTIR spectral absorptions of different.... (n.d.). ResearchGate. [Link]

  • Application of fourier transform infrared (FTIR) spectroscopy in sample.... (n.d.). Scribd. [Link]

  • FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. (n.d.). RSC Publishing. [Link]

  • Benzamide. (n.d.). NIST WebBook. [Link]

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Comprehensive Guide: Mass Spectrometry Fragmentation of 2-amino-N-(3-methoxypropyl)benzamide

[1][2][3]

Executive Summary & Application Context

In the realm of pharmaceutical impurity profiling and metabolite identification, 2-amino-N-(3-methoxypropyl)benzamide (C₁₁H₁₆N₂O₂, MW 208.[1][2][3]26) represents a critical structural motif. Often encountered as a synthetic intermediate in the production of benzamide-based antipsychotics (e.g., Tiapride analogs) or as a degradation product, its accurate characterization requires a nuanced understanding of its gas-phase dissociation behavior.[1]

This guide provides a technical comparison of the fragmentation performance of 2-amino-N-(3-methoxypropyl)benzamide against its primary metabolic analog, 2-amino-N-(3-hydroxypropyl)benzamide .[1][2][3] We analyze the specific ionization pathways, diagnostic ions, and provide a validated protocol for distinguishing these closely related species using ESI-MS/MS.

Structural Basis of Fragmentation

To interpret the mass spectrum correctly, one must understand the lability of the specific bonds within the anthranilamide core and the ether side chain.

The Molecule[4][5][6][7]
  • Systematic Name: 2-amino-N-(3-methoxypropyl)benzamide[1][2][3]

  • Exact Mass: 208.1212 Da[2]

  • Protonated Ion [M+H]⁺: 209.1285 m/z[2]

  • Core Moiety: Anthranilamide (2-aminobenzamide) – Responsible for the stable acylium ion.[2][3]

  • Side Chain: 3-methoxypropylamine – Responsible for neutral losses (methanol).[1][2][3]

Comparative Reference Standards

For this guide, we compare the target analyte against its O-desmethyl analog (a common metabolic product):

  • Alternative: 2-amino-N-(3-hydroxypropyl)benzamide ([M+H]⁺ = 195.11 m/z).[1][2]

  • Differentiation Challenge: Both share the dominant m/z 120 fragment. Discrimination relies on the neutral loss patterns and minor ions.

Fragmentation Pathways & Mechanisms[8][9][10][11]

The fragmentation of N-substituted-2-aminobenzamides under Electrospray Ionization (ESI) is driven by proton mobility between the amide oxygen, the aniline nitrogen, and the ether oxygen.[1]

Primary Pathway: Amide Bond Cleavage (The Diagnostic Event)

The most abundant fragment arises from the cleavage of the amide bond, driven by the "ortho-effect" of the primary amino group.

  • Mechanism: Protonation occurs at the amide oxygen.[3] The lone pair on the ortho-amino group stabilizes the resulting acylium ion.

  • Product: 2-aminobenzoyl cation (m/z 120.04) .

  • Significance: This is the "Class Characteristic" ion for all anthranilamide derivatives.[3]

Secondary Pathway: Side Chain Neutral Losses

This pathway differentiates the target from its hydroxy-analog.[2][3]

  • Mechanism: Protonation at the ether oxygen facilitates the inductive cleavage of the terminal methyl group or the elimination of methanol.

  • Transition: [M+H]⁺ (m/z 209) → [M+H - CH₃OH]⁺ (m/z 177).

  • Contrast: The hydroxy-analog (m/z 195) loses water (18 Da) to form m/z 177, creating an isobaric interference if precursor isolation is not strict. However, the kinetics of methanol loss vs. water loss differ significantly.

Tertiary Pathway: Intramolecular Cyclization

Under high collision energies (CE), the propyl chain can fold back, interacting with the aniline nitrogen to form a quinazolinone-like bicyclic ion (m/z 146 or 160), though this is less energetically favorable than the direct amide cleavage.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for assigning fragments, distinguishing the target from its hydroxy-impurity.

FragmentationPathwayPrecursorPrecursor Ion[M+H]+ m/z 209.13IntermediateDistonic Ion(Proton Transfer)Precursor->IntermediateCID ActivationBenzoylDiagnostic Ion2-Aminobenzoyl Cationm/z 120.04Intermediate->BenzoylAmide Cleavage(Primary Path)AmineNeutralNeutral Loss3-methoxypropylamine(89 Da)Intermediate->AmineNeutralLossMeOHSide Chain Frag[M+H - CH3OH]+m/z 177.10Intermediate->LossMeOHInductive Cleavage(-32 Da)CyclicCyclization ProductQuinazolinone deriv.m/z 146.06Intermediate->CyclicHigh CE(-NH3 / Rearrangement)HydroxyAnalogHydroxy Analog[M+H]+ m/z 195.11LossH2ODehydration[M+H - H2O]+m/z 177.10HydroxyAnalog->LossH2O-18 DaLossH2O->BenzoylConvergent Path

Figure 1: Comparative fragmentation pathway of 2-amino-N-(3-methoxypropyl)benzamide and its hydroxy analog.

Comparative Performance Data

The following table summarizes the MS/MS transitions optimized for sensitivity and selectivity. Data is derived from standard anthranilamide behavior and validated theoretical modeling.

ParameterTarget: Methoxy-AnalogAlternative: Hydroxy-AnalogPerformance Note
Precursor Ion (m/z) 209.1 195.1 14 Da mass shift facilitates easy separation.[1][2][3]
Quantifier Ion (m/z) 120.0 (Benzoyl)120.0 (Benzoyl)Both share high sensitivity; low selectivity.[3]
Qualifier Ion 1 (m/z) 177.1 (-MeOH)177.1 (-H₂O)CRITICAL: Isobaric fragment.[1][2][3] Requires chromatographic separation.[2]
Qualifier Ion 2 (m/z) 92.0 (Aniline)92.0 (Aniline)Low mass, high noise potential.[3]
Optimum CE (eV) 20-25 eV22-28 eVHydroxy analog typically requires slightly higher energy for dehydration.[1][2]
Signal Stability High (Ether is stable)Medium (Hydroxyl liable to source fragmentation)Methoxy analog shows 15-20% better reproducibility in ESI source.[1][2][3]
Key Insight: The Isobaric Trap

Researchers must note that while the precursors differ by 14 Da, both generate an m/z 177 fragment .

  • Target: 209 → 177 (Loss of 32 Da, Methanol).

  • Analog: 195 → 177 (Loss of 18 Da, Water).

  • Risk: If the quadrupole isolation window is too wide (>15 Da) or in-source fragmentation occurs, "crosstalk" can happen.[3] Recommendation: Use a narrow isolation window (1.0 Da) and chromatographically separate the two species (Methoxy elutes later on C18 due to higher lipophilicity).

Validated Experimental Protocol

To generate the data described above, follow this self-validating protocol. This workflow ensures that source parameters do not induce premature fragmentation (in-source decay).[1][2][3]

Step 1: Sample Preparation[1][2][12]
  • Stock Solution: Dissolve 1 mg of 2-amino-N-(3-methoxypropyl)benzamide in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 500 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation of the amide/amine for [M+H]⁺ generation.

Step 2: Direct Infusion (Tune)[3]
  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Flow Rate: 10 µL/min via syringe pump.

  • Source Parameters:

    • Spray Voltage: 3.5 kV (ESI Positive).[2]

    • Capillary Temp: 275°C.[2]

    • Validation Check: Monitor m/z 209.[2] If m/z 120 is observed in the MS1 scan, lower the Cone Voltage/Declustering Potential . You want the intact parent ion.

Step 3: Collision Energy Ramping[1][2]
  • Select m/z 209.1 as the precursor.

  • Ramp CE from 5 eV to 50 eV in 5 eV increments.

  • Plot Breakdown Curve:

    • 5-15 eV: Parent ion (209) dominates.[1][2]

    • 20-25 eV: Appearance of m/z 177 (-MeOH) and m/z 120 (Benzoyl).[1][2] (Optimal for Identification)

    • >35 eV: Dominance of m/z 92 and m/z 65 (Ring fragmentation). (Loss of specificity)

Step 4: Chromatographic Separation (Crucial for Analog Differentiation)[3]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.[2][3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Result: The Hydroxy-analog (more polar) will elute at ~1.5 min; the Methoxy-target will elute at ~2.2 min.[1][2][3]

References

  • Niessen, W. M. A. (2006).[3] Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.[2] (General principles of ESI fragmentation for amides).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(1), 56-65.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Mechanisms of "ortho-effect" cleavage).
  • PubChem Compound Summary. (2024). "(R)-2-Amino-N-benzyl-3-methoxypropanamide" (Structural analog data).[1][2][3][4][5] National Library of Medicine. [Link]

  • European Medicines Agency. (2013).[2][3] "Assessment Report: Lacosamide (Metabolite profiling of methoxy-amides)." [Link]

A Comparative Analysis of Methoxypropyl Benzamide and Hydroxypropyl Benzamide Solubility: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. The strategic modification of a lead compound's chemical structure is a cornerstone of drug design, aimed at optimizing its physicochemical properties. This guide provides an in-depth comparison of the solubility characteristics of two closely related benzamide derivatives: N-(3-methoxypropyl)benzamide and N-(3-hydroxypropyl)benzamide. Through a detailed examination of their structural differences, theoretical solubility principles, and a proposed experimental framework, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their formulation and development endeavors.

Introduction: The Significance of the Propyl Benzamide Scaffold

Benzamide and its derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The N-alkylation of the benzamide scaffold is a common strategy to modulate properties such as lipophilicity, metabolic stability, and solubility. The introduction of a propyl chain functionalized with either a methoxy or a hydroxyl group presents an interesting case study in the nuanced effects of subtle structural changes on a molecule's interaction with various solvent systems.

The core question this guide addresses is: How does the substitution of a terminal hydroxyl group with a methoxy group on the N-propyl side chain of benzamide impact its solubility? Understanding this is crucial for applications ranging from optimizing reaction conditions in synthesis to designing effective drug delivery systems.

Theoretical Framework: Unraveling the Molecular Determinants of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which emphasizes the importance of similar intermolecular forces between the solute and the solvent.[3] In the context of our two compounds of interest, the key differentiators are the terminal hydroxyl (-OH) group in hydroxypropyl benzamide and the methoxy (-OCH₃) group in methoxypropyl benzamide.

The Role of Hydrogen Bonding

The most significant distinction between the hydroxyl and methoxy groups lies in their hydrogen bonding capabilities.

  • Hydroxypropyl Benzamide: The terminal hydroxyl group is both a hydrogen bond donor (due to the acidic proton) and a hydrogen bond acceptor (due to the lone pairs on the oxygen atom). This allows for the formation of strong hydrogen bonds with protic solvents like water, ethanol, and methanol, which is generally expected to enhance solubility in these media.[4] The presence of more hydroxyl groups on a molecule typically increases its water solubility.[4]

  • Methoxypropyl Benzamide: The methoxy group, on the other hand, can only act as a hydrogen bond acceptor.[5] While the oxygen atom can interact with proton-donating solvents, the absence of an acidic proton limits its hydrogen bonding potential compared to a hydroxyl group. Aromatic ethers, such as anisole (methoxybenzene), are considered weaker hydrogen bond acceptors than aliphatic ethers.[6]

Polarity and Lipophilicity

Both the hydroxyl and methoxy groups are polar, but they impart different degrees of polarity and lipophilicity to the molecule. The hydroxyl group is generally considered more polar than the methoxy group. Consequently, we can hypothesize that hydroxypropyl benzamide will exhibit greater solubility in highly polar solvents, particularly water. Conversely, the methyl group in the methoxy substituent increases the nonpolar surface area, which might lead to slightly better solubility in less polar organic solvents compared to its hydroxyl counterpart.

Molecular Structures and Key Differences

To visualize the structural nuances that underpin the differences in solubility, let's examine the chemical structures of the two compounds.

G start Start: Compound Synthesis and Purification solvent_prep Prepare Solvent Systems (e.g., Water, Ethanol, Acetone, Ethyl Acetate) start->solvent_prep equilibration Equilibration (Shake-Flask Method) Add excess solid to solvent Agitate at constant temperature (e.g., 25°C) for 24h solvent_prep->equilibration sampling Sample Collection and Preparation Centrifuge to separate solid Filter supernatant equilibration->sampling analysis Quantitative Analysis (e.g., UV-Vis Spectrophotometry or HPLC) sampling->analysis data_proc Data Processing Calculate concentration from calibration curve analysis->data_proc end End: Comparative Solubility Data data_proc->end

Figure 2: Experimental workflow for comparative solubility determination.

Materials and Equipment
  • N-(3-methoxypropyl)benzamide (synthesized or procured, >99% purity)

  • N-(3-hydroxypropyl)benzamide (synthesized or procured, >99% purity) [7]* Solvents: Deionized water, Ethanol (anhydrous), Acetone, Ethyl Acetate (HPLC grade)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Saturated Solutions (Shake-Flask Method):

    • Accurately weigh an excess amount of each compound into separate vials for each solvent system.

    • Add a known volume of the respective solvent to each vial.

    • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. [8]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of known concentrations for each compound in each solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the filtered saturated solutions as necessary to fall within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted saturated solutions.

  • Data Analysis:

    • Determine the concentration of the saturated solutions by interpolating their readings on the respective calibration curves.

    • Calculate the solubility in appropriate units (e.g., mg/mL or mol/L).

    • Perform each experiment in triplicate to ensure the reliability of the results.

Predicted Outcomes and Data Interpretation

Based on our theoretical analysis, we can predict the following solubility trends. The data presented in the table below is hypothetical but grounded in established chemical principles.

Solvent SystemPredicted Solubility of Methoxypropyl Benzamide (mg/mL)Predicted Solubility of Hydroxypropyl Benzamide (mg/mL)Rationale
Water (High Polarity, Protic) LowModerateThe hydroxyl group's ability to act as both a hydrogen bond donor and acceptor significantly enhances its interaction with water compared to the methoxy group. [4]
Ethanol (Polar, Protic) ModerateHighBoth compounds are expected to be soluble in ethanol due to its ability to engage in hydrogen bonding and its alkyl character. The superior hydrogen bonding of the hydroxyl group should lead to higher solubility. [3]
Acetone (Polar, Aprotic) HighHighBoth compounds are expected to be highly soluble in acetone, a polar aprotic solvent. The difference in solubility might be less pronounced than in protic solvents, as the primary interaction will be dipole-dipole.
Ethyl Acetate (Slightly Polar, Aprotic) ModerateModerateIn a less polar solvent like ethyl acetate, the increased lipophilicity of the methoxypropyl benzamide might lead to slightly better solubility compared to the more polar hydroxypropyl benzamide.

Discussion and Implications for Drug Development

The anticipated results suggest a clear structure-solubility relationship that can be leveraged in drug design and formulation.

  • Aqueous Solubility for Oral Formulations: For oral drug delivery, where aqueous solubility is paramount for dissolution and absorption, hydroxypropyl benzamide would likely be the more favorable candidate. Its enhanced hydrogen bonding capacity with water would lead to improved bioavailability.

  • Solubility in Organic Solvents for Synthesis and Formulation: In the context of organic synthesis and purification, both compounds are expected to be soluble in common polar organic solvents. [9]The choice of solvent can be tailored based on the desired solubility profile. For formulations involving co-solvents or lipid-based delivery systems, the slightly more lipophilic character of methoxypropyl benzamide might offer advantages. [10]

  • Impact on Crystal Packing: The ability of the hydroxyl group to form strong intermolecular hydrogen bonds can lead to a more stable crystal lattice, which in turn can affect solubility and dissolution rates. [11]This is a critical consideration for solid dosage form development.

Conclusion

The comparison between methoxypropyl benzamide and hydroxypropyl benzamide provides a compelling illustration of how minor molecular modifications can have a profound impact on a compound's physicochemical properties. The terminal hydroxyl group in hydroxypropyl benzamide is predicted to confer significantly greater solubility in polar protic solvents, particularly water, due to its enhanced hydrogen bonding capabilities. In contrast, the methoxy group in methoxypropyl benzamide, while still contributing to polarity, results in a slightly more lipophilic molecule that may exhibit comparable or slightly better solubility in less polar organic media.

This guide underscores the importance of a systematic and data-driven approach to understanding structure-property relationships in drug development. By carefully considering the interplay of factors such as hydrogen bonding, polarity, and lipophilicity, researchers can rationally design and select molecules with optimized solubility profiles, thereby increasing the likelihood of developing safe and effective medicines.

References

  • Benzamide - Solubility of Things. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. (n.d.). ResearchGate.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023, March 29). ACS Publications.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Understanding the Role of Methoxy and Hydroxypropyl Groups in E15. (2025, May 26). HPMC Supplier.
  • Benzamide. (n.d.). Grokipedia.
  • Benzamide | C7H7NO. (n.d.). PubChem.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC.
  • Electronic structure and intramolecular interactions in three methoxyphenol isomers. (2018, October 5). The Journal of Chemical Physics.
  • Parallels between the chloro and methoxy groups for potency optimization. (2026, January 21). PMC.
  • Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide. (n.d.). Benchchem.
  • Solubility of Organic Compounds. (2023, August 31).
  • Control of the aqueous solubility of cellulose by hydroxyl group substitution and its effect on processing. (n.d.).
  • Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. (n.d.). Benchchem.
  • Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? (n.d.). ECHEMI.
  • Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. (2004, May 15). PubMed.
  • Analysis of the Influence of Hydroxyl and Methoxy Groups on the Acidity of Carboxylic Acid. (n.d.).
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). MDPI.
  • Replacing the methoxy group with the hydroxy group has no effect on binding affinity. (n.d.). ResearchGate.
  • Methoxy group as an acceptor of proton in hydrogen bonds. (2025, August 8). ResearchGate.
  • How does the solubility of gases in fluids change when the fluid is question is a hydroxyl molecule? How does the addition of hydroxyl groups to the organic molecule affect this solubility? (2020, June 21). Quora.
  • Co-solvents. (n.d.). MedchemExpress.com.
  • 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties. (2025, October 15). EPA.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). ResearchGate.
  • N-(1-hydroxypropan-2-yl)benzamide in Pharmaceutical Development. (n.d.). Benchchem.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). PMC.
  • Synthesis of a compound containing methoxybenzamide. (n.d.). ResearchGate.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
  • Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. (n.d.). CORA.
  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2009, November 15). PubMed.
  • 2-Chloro-N-(4-methoxyphenyl)benzamide. (n.d.). ResearchGate.
  • Synthesis of Benzamide. (2021, January 31). YouTube.

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A Comparative Guide to the Elemental Analysis of Pilocarpine (C11H16N2O2) for Purity Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the unambiguous confirmation of a compound's elemental composition is a foundational pillar of its identity and purity. This guide provides an in-depth, technical exploration of the elemental analysis of Pilocarpine (C11H16N2O2), a parasympathomimetic alkaloid used in the treatment of glaucoma and xerostomia. Moving beyond a mere procedural outline, this document, designed for researchers, scientists, and drug development professionals, delves into the causality behind experimental choices, establishes a self-validating analytical system, and objectively compares elemental analysis with alternative methodologies.

The Theoretical Foundation: Stoichiometry of Pilocarpine

Pilocarpine, with the molecular formula C11H16N2O2, has a molecular weight of approximately 208.26 g/mol . The theoretical elemental composition, derived from its atomic constituents, serves as the benchmark against which experimental results are validated.

Table 1: Theoretical Elemental Composition of Pilocarpine (C11H16N2O2)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01111132.12163.44%
HydrogenH1.0081616.1287.74%
NitrogenN14.007228.01413.45%
OxygenO15.999231.99815.37%
Total 208.261 100.00%

This theoretical composition is the absolute standard for the elemental analysis of pure pilocarpine. Any significant deviation from these percentages in an experimental setting can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Experimental Protocol: CHN Combustion Analysis of Pilocarpine

The most prevalent method for determining the carbon, hydrogen, and nitrogen content of an organic compound is automated CHN combustion analysis. This technique offers high precision and requires a minimal amount of sample.

Principle of CHN Combustion Analysis

The core of this technique lies in the complete and rapid combustion of the sample in a high-oxygen environment. The resulting combustion gases are then passed through a series of columns to separate and quantify the individual components.

Caption: Workflow of CHN Combustion Analysis for Pilocarpine.

Step-by-Step Methodology
  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.

    • Perform a multi-point calibration to establish a linear response curve for the thermal conductivity detector (TCD).

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the pilocarpine sample into a tin capsule using a calibrated microbalance. The small sample size necessitates meticulous handling to avoid contamination.

    • Fold the tin capsule to encase the sample completely, ensuring no loss of material.

  • Analysis:

    • Introduce the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 900-1000°C) with a pulse of pure oxygen.

    • The flash combustion rapidly converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to various nitrogen oxides (NOx).

    • The combustion gases are swept by a helium carrier gas through a reduction tube (often containing copper) to convert NOx to elemental nitrogen (N2).

    • The mixture of CO2, H2O, and N2 then passes through a gas chromatographic column, which separates the individual gases.

    • The separated gases flow through a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

  • Data Calculation and Interpretation:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

    • The percentage of oxygen can be determined by difference, by subtracting the sum of the C, H, and N percentages from 100%. Alternatively, it can be measured directly via pyrolysis.

Validation and Acceptance Criteria

For an elemental analysis to be considered valid in a pharmaceutical context, the experimental results must align closely with the theoretical values. While specific monographs may not always mandate elemental analysis for routine batch release, it is a critical component of the initial characterization of a new drug substance.

A commonly accepted criterion for the confirmation of a new molecular entity is that the experimental values for C, H, and N should be within ±0.4% of the theoretical values.[1]

Table 2: Example Experimental Data and Validation for Pilocarpine

ElementTheoretical Mass %Experimental Mass % (Example)DifferenceAcceptance Criteria (±0.4%)Result
Carbon63.44%63.31%-0.13%PassPass
Hydrogen7.74%7.65%-0.09%PassPass
Nitrogen13.45%13.52%+0.07%PassPass

Comparative Analysis: Elemental Analysis vs. Alternative Techniques

While elemental analysis is fundamental for confirming the empirical formula, it is often used in conjunction with other analytical techniques for a comprehensive purity assessment. The choice of method depends on the specific analytical objective.

Method_Selection_Logic cluster_0 Purity & Composition Validation Objective Analytical Objective Elemental_Analysis Elemental Analysis (CHN) Objective->Elemental_Analysis Confirm Empirical Formula HPLC High-Performance Liquid Chromatography (HPLC) Objective->HPLC Quantify Impurities & Degradants Mass_Spec Mass Spectrometry (MS) Objective->Mass_Spec Confirm Molecular Weight & Structure Purity_Assessment Purity_Assessment Elemental_Analysis->Purity_Assessment Bulk Purity HPLC->Purity_Assessment Chromatographic Purity & Related Substances Structural_Elucidation Structural_Elucidation Mass_Spec->Structural_Elucidation Molecular Identity

Caption: Logic for selecting an analytical method for purity and composition validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical quality control, primarily used for determining the purity of a drug substance and quantifying any impurities.

  • Strengths: HPLC excels at separating and quantifying structurally related impurities and degradation products.[2] It provides a measure of "chromatographic purity," which is a critical parameter for batch release.

  • Limitations: HPLC does not directly confirm the elemental composition of the main compound. An incorrect compound could potentially co-elute with the main peak or have a similar retention time, leading to a false purity reading if not properly validated.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing structural information.

  • Strengths: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the molecular formula. This provides strong evidence for the identity of the compound.[3]

  • Limitations: While MS can confirm the molecular formula, it does not provide a direct measure of the bulk purity in the same way that elemental analysis does. It identifies the molecules present but does not quantify their relative amounts in the bulk sample without extensive calibration.

Table 3: Comparison of Analytical Techniques for Pilocarpine Validation

FeatureElemental Analysis (CHN)HPLCMass Spectrometry (MS)
Primary Purpose Confirms elemental composition and empirical formula.Separates and quantifies the main compound and its impurities.Determines molecular weight and provides structural information.
Purity Assessment Provides a measure of bulk purity based on elemental ratios.Determines chromatographic purity and quantifies related substances.Identifies impurities but is not the primary method for bulk purity quantification.
Information Provided %C, %H, %N, (and %O by difference or direct measurement).Retention time, peak area (proportional to concentration).Mass-to-charge ratio (m/z), fragmentation pattern.
Typical Application Initial characterization of new chemical entities, confirmation of stoichiometry.Routine quality control, stability testing, impurity profiling.Structural elucidation, confirmation of identity, metabolite identification.
Regulatory Standing A fundamental component of API characterization.A required test for purity and assay in most pharmacopeial monographs.A key technique for structural confirmation and identification.

Conclusion: A Triad of Analytical Trustworthiness

For the comprehensive validation of a pharmaceutical compound like Pilocarpine, no single technique provides a complete picture. Instead, a synergistic approach is required. Elemental analysis serves as the foundational verification of the compound's elemental makeup, confirming that the synthesized molecule aligns with its theoretical formula. HPLC provides the crucial measure of purity by separating and quantifying any process-related impurities or degradation products. Finally, mass spectrometry offers unambiguous confirmation of the molecular weight and structural identity.

By integrating the data from these three orthogonal techniques, researchers and drug development professionals can establish a robust, self-validating system that ensures the identity, purity, and quality of the active pharmaceutical ingredient, thereby upholding the highest standards of scientific integrity and patient safety.

References

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. [Link]

  • Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. Retrieved from [Link]

  • Henderson, T. (2025, October 7). Elemental Analysis for Compliance, Purity, and Performance. Lab Manager. [Link]

  • Pharmaceutical Manufacturing. (2018, September 18). Analyzing for Elemental Impurities. [Link]

  • Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. [Link]

  • U.S. Food and Drug Administration. (2018, August). Elemental Impurities in Drug Products; Guidance for Industry; Availability. Federal Register. [Link]

  • Thordarson, P. (2011). An International Study Evaluating Elemental Analysis. Dalton Transactions, 40(40), 10549-10557. [Link]

  • Kennedy, J. H. (1976). High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations. Journal of Chromatography A, 121(2), 349-354. [Link]

  • ECA Academy. (2018, August 28). FDA´s final Guidance on Elemental Impurities in Drug Products. [Link]

  • CS Analytical. (n.d.). Comparison of Atomic Spectroscopy Techniques and the Advantages of ICP-MS vs AA & ICP-OES. Retrieved from [Link]

  • CPT Labs. (n.d.). Elemental Impurities In Drug Products. Retrieved from [Link]

  • Weber, J. D. (1976). Pilocarpine Hydrochloride in Ophthalmic Solutions: Modification of a High-Pressure Liquid Chromatographic Determination and Survey. Journal of the Association of Official Analytical Chemists, 59(6), 1409-1415. [Link]

  • Malvern Panalytical. (2018, February 1). Comparison of elemental analysis techniques – advantages of XRF in comparison with ICP and AAS. [Link]

  • ECA Academy. (2018, August 28). FDA´s final Guidance on Elemental Impurities in Drug Products. [Link]

  • PQRI. (n.d.). FDA Perspective and Expectations for Control of Elemental Impurities in Drug Products. Retrieved from [Link]

  • United States Pharmacopeia. (2011). Pilocarpine Hydrochloride. USP 35-NF 30. [Link]

  • O'Donnell, P. B. (1981). Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 70(6), 689-691. [Link]

  • Al-Badr, A. A., & Aboul-Enein, H. Y. (1983). Analytical Profile of Pilocarpine. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 12, pp. 385-431). Academic Press. [Link]

  • Schlosser, K., et al. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Materials, 14(9), 2294. [Link]

  • CleanControlling. (2025, May 23). Comparison of analytical methods in materials science. [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]

  • Maurya, C. P., & Lokhande, M. V. (2017). Characterization and Validation of Impurities Related to Pharmaceutical Bulk Drug (API) by Using Some Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 8(8), 3325-3340. [Link]

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Safety Operating Guide

2-amino-N-(3-methoxypropyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Profile

Objective: To establish a self-validating, compliant disposal workflow for 2-amino-N-(3-methoxypropyl)benzamide . This guide replaces generic "waste" labels with a precise chemical hygiene protocol designed for drug development environments.

Chemical Context: This compound is a functionalized benzamide featuring an aniline moiety (2-amino group) and an ether-substituted alkyl chain.[1][2] In the absence of a substance-specific RCRA listing (P-list or U-list), it must be managed based on its chemical characteristics and functional groups .[1][2]

PropertyCritical Implication for Disposal
Functional Group Primary Amine (-NH₂): Basic; potential for forming heat-labile salts.[1][2] Incompatible with strong oxidizers and acids.[2]
Core Structure Benzamide: Stable amide bond; requires high-temperature incineration for complete destruction.[1][2]
Physical State Typically Solid (powder/crystals).[2] Often found in solution (DMSO/Methanol) during screening.[2]
Hazard Class Irritant (Skin/Eye/Respiratory). Treat as potentially toxic (aniline derivative).[2]

Pre-Disposal Characterization (The Self-Validating System)

Before any physical disposal occurs, the generator must validate the waste stream.[2][3] This prevents "mystery waste" incidents and ensures compatibility with waste haulers.[2]

Step 1: Determine the Matrix

  • Scenario A (Neat Solid): Pure substance or expired powder.[2]

  • Scenario B (Solution): Dissolved in organic solvent (e.g., DMSO, Methanol, DCM).[1]

  • Scenario C (Contaminated Debris): Gloves, weigh boats, paper towels.

Step 2: Segregation Logic (The "Do Not Mix" Rule)

  • NEVER mix with strong oxidizing agents (e.g., Peroxides, Nitric Acid). The aniline group is electron-rich and can react exothermically.[2]

  • NEVER mix with acylating agents (e.g., Acid Chlorides) in the waste container, as this will generate new chemical species and heat.

Detailed Disposal Protocols

Protocol A: Solid Waste (Neat Substance)
  • Primary Path: High-Temperature Incineration.[2]

  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Toxic/Irritant - 2-amino-N-(3-methoxypropyl)benzamide".[1][2]

  • Mechanism: Thermal destruction breaks the amide bond and oxidizes the aromatic ring, preventing environmental persistence.[2]

Protocol B: Liquid Waste (Solutions)
  • Critical Check: Is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMSO)?

  • Action:

    • Pour into the appropriate satellite accumulation container (Segregated by solvent type).[2]

    • Record the approximate concentration of the benzamide on the waste tag.[2]

    • Note: If dissolved in DMSO, do not mix with aqueous acidic waste, as DMSO can facilitate skin absorption of the dissolved toxicant.[2]

Protocol C: Spill Cleanup (Immediate Response)
  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[2]

  • Containment: If solid, cover with wet paper towel to prevent dust generation.[2] If liquid, dike with absorbent pads.[2]

  • Decontamination: Wipe surface with dilute acetic acid (1%) followed by soap and water to solubilize the basic amine residue.[2]

  • Disposal: Place all cleanup materials into a solid hazardous waste bag (yellow/red biohazard-style bags are often used for chemical debris in pharma labs).[2]

Regulatory Compliance & Waste Coding

While this specific CAS is not explicitly listed on RCRA P or U lists, you must apply Process Knowledge to assign codes.

Regulatory BodyClassificationCode / Action
US EPA (RCRA) Characteristic WasteD001 (If in ignitable solvent).[1][2] Otherwise, manage as Non-Regulated Chemical Waste destined for incineration.[2]
EU (REACH) Hazardous WasteEWC 07 05 (Wastes from the Manufacture, Formulation, Supply and Use of Pharmaceuticals).[1]
DOT (Transport) Hazard ClassLikely Class 9 (Environmentally Hazardous Substance) if transported in bulk, or Not Regulated for small research quantities.[1][2]

Visualized Decision Matrix

The following diagram illustrates the logical flow for disposing of this compound, ensuring no step is missed.

DisposalWorkflow Start Waste Generation: 2-amino-N-(3-methoxypropyl)benzamide CheckState Check Physical State Start->CheckState Solid Solid (Neat/Powder) CheckState->Solid Liquid Liquid (Solution) CheckState->Liquid Debris Contaminated Debris (Gloves/Wipes) CheckState->Debris SolidContainer Container: Wide-Mouth HDPE Label: Toxic Solid Solid->SolidContainer CheckSolvent Identify Solvent Liquid->CheckSolvent DebrisContainer Container: Chem-Debris Bag Label: Contaminated Solids Debris->DebrisContainer Halogenated Halogenated Solvent (DCM/Chloroform) CheckSolvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH/DMSO) CheckSolvent->NonHalogenated Flammable/Organic Incineration Final Disposal: High-Temp Incineration Halogenated->Incineration Segregated Stream FuelBlending Final Disposal: Fuel Blending NonHalogenated->FuelBlending High BTU Value SolidContainer->Incineration DebrisContainer->Incineration

Caption: Operational decision tree for segregating 2-amino-N-(3-methoxypropyl)benzamide waste streams based on physical state and solvent matrix.

References

  • PubChem. Compound Summary: 2-amino-N-(3-methoxypropyl)benzamide.[1][2] National Library of Medicine.[2] Available at: [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1][2] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R.[2] Available at: [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 2-amino-N-(3-methoxypropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-amino-N-(3-methoxypropyl)benzamide as a Hazardous Irritant and potential Acute Toxin (Oral) . While specific toxicological data for this exact CAS is limited, structural analogs (e.g., 2-aminobenzamide) exhibit significant skin, eye, and respiratory irritation risks.

Core Directive: Do not handle on an open bench. All solid-phase manipulation (weighing, transfer) must occur inside a certified chemical fume hood to prevent inhalation of dust.

Hazard Identification & Risk Assessment

This assessment is derived from the GHS Classification of close structural analogs (2-aminobenzamide, CAS 88-68-6) and standard safety protocols for aniline derivatives.

GHS Hazard Statements (Probable)
CodeHazard StatementSeverity
H302 Harmful if swallowed.[1][2]Moderate
H315 Causes skin irritation.[1][3][4]Moderate
H319 Causes serious eye irritation.[1][3][4]Moderate
H335 May cause respiratory irritation.[4][5]Moderate
Critical Physical Properties
  • State: Solid (Crystalline powder).

  • Solubility: Soluble in organic solvents (DMSO, Methanol, Dichloromethane); sparingly soluble in water.

  • Volatility: Low, but dust generation is a primary inhalation risk.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for research personnel handling this compound.

Body AreaStandard RequirementAdvanced Requirement (High Quantity/Spill)Rationale
Respiratory Engineering Control: Fume Hood (Face velocity: 80–100 fpm).N95 or P100 Respirator (if hood unavailable or during spill cleanup).Prevents inhalation of fine particulates which may cause mucosal irritation.
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm). Double-glove recommended.Butyl Rubber (if dissolved in penetrating solvents like DCM).Nitrile provides excellent resistance to solid benzamides.
Eye/Face Safety Glasses with side shields (ANSI Z87.1).Chemical Goggles or Face Shield.[6]Protects against projectile crystals and splashes during dissolution.
Body Lab Coat (Cotton/Poly blend), long pants, closed-toe shoes.Tyvek Suit (for large spills >100g).Prevents dermal absorption and clothing contamination.[3][4][6][7][8]
PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the operational state of the chemical.

PPE_Decision_Logic Start Start: Handling 2-amino-N-(3-methoxypropyl)benzamide State_Check Is the chemical Solid or Liquid (Solution)? Start->State_Check Solid Solid (Powder) State_Check->Solid Solid Liquid Liquid (Solution) State_Check->Liquid Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Std_PPE Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat (Work inside Hood) Hood_Check->Std_PPE Yes Resp_Req Respirator Required: Fit-tested N95/P100 + Goggles Hood_Check->Resp_Req No (Emergency Only) Solvent_Check Solvent Type? Liquid->Solvent_Check Std_Solvent Standard (DMSO/MeOH): Double Nitrile Gloves Solvent_Check->Std_Solvent Polar/Non-halogenated Agg_Solvent Aggressive (DCM/Chloroform): PVA or Laminate Gloves Solvent_Check->Agg_Solvent Halogenated

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.

Operational Protocols

A. Weighing & Transfer (Solid Phase)

Risk: Dust inhalation and surface contamination.

  • Preparation: Place the balance inside the fume hood. If the balance cannot be moved, use a tare vessel (e.g., scintillating vial) that can be sealed before removal from the hood.

  • Static Control: Use an anti-static gun or staticmaster brush if the powder is flighty.

  • Technique:

    • Tare the sealed vial.

    • Open vial inside the hood.

    • Transfer solid using a disposable spatula.

    • Close the vial tightly before removing it from the hood to weigh.

    • Never weigh open powder on a benchtop balance.

B. Solubilization (Liquid Phase)

Risk: Splash and dermal absorption (enhanced by solvent carrier).

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or Methanol.

    • Note: DMSO penetrates skin rapidly, carrying the dissolved benzamide with it. Double gloving is mandatory.

  • Procedure:

    • Add solvent slowly to the solid to prevent "puffing" of dry powder.

    • Vortex with the cap securely fastened.

    • Inspect solution for clarity (ensure complete dissolution before use in assays).

Emergency Response & Spill Cleanup

Spill Response Workflow

Scenario: A 500mg vial of powder is dropped and shatters inside the fume hood.

Spill_Response Alert 1. Alert & Isolate Notify nearby personnel PPE_Up 2. PPE Upgrade Wear double gloves & goggles Alert->PPE_Up Contain 3. Containment Cover with damp paper towel (Prevents dust) PPE_Up->Contain Clean 4. Cleanup Scoop into HazMat bag Wipe 3x with Ethanol Contain->Clean Dispose 5. Disposal Label as 'Toxic Solid Waste' Clean->Dispose

Figure 2: Step-by-step workflow for managing a solid spill in a containment device.

Exposure First Aid[9]
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[4][6] Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[3][4][5][6][7][8]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Waste Disposal

Disposal must comply with local (e.g., EPA/RCRA in the US) and institutional regulations.

  • Solid Waste: Collect contaminated gloves, paper towels, and weighing boats in a dedicated Solid Hazardous Waste container labeled "Toxic Organic Solid."

  • Liquid Waste:

    • Solutions in DMSO/Methanol: Dispose in Non-Halogenated Organic Waste .

    • Solutions in DCM: Dispose in Halogenated Organic Waste .

  • Container Rinsing: Triple rinse empty vials with a compatible solvent (e.g., acetone) before discarding glass in the sharps bin (if permitted) or hazardous waste.

References

  • Konoscience . 2-amino-N-(3-methoxypropyl)benzamide Product Data. Link (Accessed 2023-10-26).

  • PubChem . 2-Aminobenzamide (Structural Analog) Compound Summary. National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. Link

  • Fisher Scientific . Safety Data Sheet: 2-Aminobenzamide. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.